molecular formula C25H24N4O2S B10816715 CRX000227

CRX000227

货号: B10816715
分子量: 444.6 g/mol
InChI 键: ASKZTULPPMGJPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CRX000227 is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H24N4O2S

分子量

444.6 g/mol

IUPAC 名称

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanone

InChI

InChI=1S/C25H24N4O2S/c1-31-21-11-9-19(10-12-21)27-13-15-28(16-14-27)25(30)22-18-29(20-6-3-2-4-7-20)26-24(22)23-8-5-17-32-23/h2-12,17-18H,13-16H2,1H3

InChI 键

ASKZTULPPMGJPD-UHFFFAOYSA-N

规范 SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)cycloheptanone is a cyclic ketone derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including predicted and experimentally determined data where available. It also outlines general experimental protocols for its synthesis and characterization, and explores the potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the study and application of this molecule.

Chemical Properties

Detailed experimental data for 2-(hydroxymethyl)cycloheptanone (CAS No. 99115-01-2) is limited in publicly accessible literature. The following tables summarize the available and predicted physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₄O₂Guidechem[1][2]
Molecular Weight 142.196 g/mol Guidechem[1][2]
CAS Number 99115-01-2Guidechem[1][2]
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Density Data not availableN/A
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.General chemical knowledge
Spectroscopic Data (Predicted)
Spectroscopy Expected Features
¹H NMR Signals corresponding to the methylene (B1212753) protons of the hydroxymethyl group, the methine proton at the C2 position, and the methylene protons of the cycloheptane (B1346806) ring. The chemical shifts would be influenced by the adjacent carbonyl and hydroxyl groups.
¹³C NMR A peak for the carbonyl carbon (typically in the range of 200-220 ppm), a peak for the carbon of the hydroxymethyl group (around 60-70 ppm), and peaks for the carbons of the cycloheptane ring.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (typically around 1700-1725 cm⁻¹) and a broad absorption band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight (142.196). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the cycloheptane ring.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 2-(hydroxymethyl)cycloheptanone are not published in peer-reviewed journals. However, general synthetic strategies for α-hydroxymethyl ketones can be adapted.

General Synthesis of α-Hydroxymethyl Ketones

A common method for the synthesis of α-hydroxymethyl ketones is the hydroxymethylation of the corresponding ketone enolate.

Workflow for the Synthesis of 2-(hydroxymethyl)cycloheptanone:

G cluster_0 Synthesis Workflow start Cycloheptanone enolate Formation of Cycloheptanone Enolate (e.g., using LDA in THF at -78 °C) start->enolate reaction Reaction with an Electrophilic Formaldehyde Source (e.g., paraformaldehyde) enolate->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., column chromatography) workup->purification product 2-(hydroxymethyl)cycloheptanone purification->product G cluster_0 Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (e.g., GC-MS or HPLC) product->purity confirmation Structural Confirmation and Purity Assessment nmr->confirmation ir->confirmation ms->confirmation purity->confirmation G cluster_0 Hypothetical Drug Action compound 2-(hydroxymethyl)cycloheptanone target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction pathway Cellular Signaling Pathway (e.g., Inflammatory or Proliferative Pathway) target->pathway Modulation response Biological Response (e.g., Anti-inflammatory, Cytotoxic) pathway->response Leads to

References

Spectroscopic and Synthetic Profile of 2-(hydroxymethyl)cycloheptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 2-(hydroxymethyl)cycloheptanone. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted and expected data based on established principles of organic spectroscopy. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and the development of synthetic methodologies.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(hydroxymethyl)cycloheptanone. These values are derived from typical ranges for the functional groups present in the molecule and provide a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(hydroxymethyl)cycloheptanone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m2H-CH₂OH
~2.5 - 2.7m1H-CH(CO)-
~2.3 - 2.5t2Hα-CH₂ (to C=O)
~1.2 - 1.9m8HCycloheptyl ring protons
Variablebr s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(hydroxymethyl)cycloheptanone

Chemical Shift (δ, ppm)Carbon TypeAssignment
~210 - 215CC=O
~60 - 65CH₂-CH₂OH
~50 - 55CH-CH(CO)-
~40 - 45CH₂α-CH₂ (to C=O)
~25 - 35CH₂Other cycloheptyl ring carbons
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for 2-(hydroxymethyl)cycloheptanone

Wavenumber (cm⁻¹)Functional GroupDescription
3500 - 3200 (broad)O-HAlcohol stretching vibration
2960 - 2850C-HAlkane stretching vibrations
~1700C=OKetone stretching vibration
1470 - 1450C-HAlkane bending vibrations
1260 - 1000C-OAlcohol stretching vibration
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 2-(hydroxymethyl)cycloheptanone

m/zFragment IonDescription
142[M]⁺Molecular ion
124[M - H₂O]⁺Loss of water
113[M - CH₂OH]⁺Loss of the hydroxymethyl group
98[M - CO - H₂O]⁺Loss of carbon monoxide and water
85α-cleavage adjacent to the carbonyl group
55Further fragmentation of the cycloheptyl ring

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis of 2-(hydroxymethyl)cycloheptanone and the general procedures for acquiring the spectroscopic data.

Synthesis of 2-(hydroxymethyl)cycloheptanone via Aldol Condensation

This procedure is a general representation for the α-hydroxymethylation of a cyclic ketone.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptanone in a suitable solvent like methanol (B129727) or ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a catalytic amount of an aqueous solution of sodium hydroxide or potassium carbonate to the stirred solution.

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (formalin) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-(hydroxymethyl)cycloheptanone.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry: The mass spectrum is to be acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly or via gas chromatography (GC-MS).

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of 2-(hydroxymethyl)cycloheptanone.

Synthesis_of_2_hydroxymethyl_cycloheptanone cluster_reactants Reactants cycloheptanone Cycloheptanone product 2-(hydroxymethyl)cycloheptanone cycloheptanone->product formaldehyde Formaldehyde formaldehyde->product reagents Base catalyst (e.g., NaOH) reagents->product

Caption: Synthesis of 2-(hydroxymethyl)cycloheptanone.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Synthesis of 2-(hydroxymethyl)cycloheptanone workup Reaction Workup & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms characterization Structural Characterization & Data Interpretation nmr->characterization ir->characterization ms->characterization

An In-Depth Technical Guide to the Predicted Mechanism of Action of CRX000227

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical technical guide for a compound designated as CRX000227. As of the last update, there is no publicly available information regarding a compound with this identifier. This guide is intended to serve as a template and example of a comprehensive report on the mechanism of action of a novel therapeutic candidate, adhering to the specified formatting and content requirements. All data, pathways, and protocols presented herein are illustrative.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the predicted mechanism of action of this compound, based on a series of preclinical in vitro and in silico studies. The primary aim of this guide is to offer a detailed resource for researchers and drug development professionals, encompassing quantitative data, experimental methodologies, and visual representations of its biological activity.

The identification of a drug's mechanism of action is a critical step in the drug discovery process.[1][2] It provides insights into the molecular interactions and downstream cellular effects of the compound, which are essential for optimizing efficacy, predicting potential side effects, and identifying patient populations that may benefit from the treatment. The following sections will delve into the predicted molecular target of this compound, its impact on cellular signaling pathways, and the experimental approaches used to elucidate these findings.

Predicted Mechanism of Action: Targeting the XYZ Kinase Pathway

Computational modeling and initial screening assays suggest that this compound is a potent and selective inhibitor of the hypothetical "XYZ Kinase," a key enzyme implicated in proliferative diseases. The predicted mechanism involves the competitive binding of this compound to the ATP-binding pocket of XYZ Kinase, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades.

The XYZ Kinase pathway is a critical regulator of cell growth, differentiation, and survival. Dysregulation of this pathway has been linked to various pathologies. By inhibiting XYZ Kinase, this compound is predicted to modulate the activity of downstream effectors, ultimately leading to cell cycle arrest and apoptosis in targeted cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

CRX000227_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activation Downstream_Protein_1 Downstream Protein 1 XYZ_Kinase->Downstream_Protein_1 Phosphorylation Downstream_Protein_2 Downstream Protein 2 Downstream_Protein_1->Downstream_Protein_2 Activation Transcription_Factor Transcription Factor Downstream_Protein_2->Transcription_Factor Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Initiation This compound This compound This compound->XYZ_Kinase Inhibition

Caption: Proposed signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and cell-based assay data for this compound.

Table 1: In Vitro Biochemical Assay Data
TargetAssay TypeIC50 (nM)Ki (nM)Binding Affinity (Kd, nM)
XYZ Kinase Kinase Glo15.25.810.5
Kinase AKinase Glo>10,000N/A>10,000
Kinase BKinase Glo8,500N/A>10,000
Kinase CKinase Glo>10,000N/A>10,000

N/A: Not Assessed

Table 2: Cell-Based Assay Data
Cell LineAssay TypeEC50 (nM)Effect
Cancer ACell Viability (MTT)50.7Decreased Viability
Cancer BCell Proliferation (BrdU)75.2Inhibited Proliferation
Normal ACell Viability (MTT)>5,000No significant effect

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Glo™ Luminescent Kinase Assay

This assay was used to determine the in vitro inhibitory activity of this compound against a panel of kinases.

  • Reagents: Kinase-Glo™ Max Luminescence Kinase Assay Kit (Promega), recombinant human kinases, this compound, ATP, appropriate kinase substrates.

  • Procedure:

    • A serial dilution of this compound was prepared in DMSO and then diluted in kinase buffer.

    • The kinase, substrate, and this compound were added to a 384-well plate.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for 1 hour.

    • An equal volume of Kinase-Glo™ reagent was added to each well.

    • The plate was incubated for an additional 10 minutes to allow for signal stabilization.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated using a four-parameter logistic curve fit.

MTT Cell Viability Assay

This colorimetric assay was used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Cells were seeded in a 96-well plate and allowed to adhere overnight.

    • The medium was replaced with fresh medium containing various concentrations of this compound.

    • The plate was incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • MTT solution was added to each well and incubated for 4 hours.

    • The medium was removed, and DMSO was added to dissolve the formazan (B1609692) crystals.

    • Absorbance was measured at 570 nm using a microplate reader.

    • EC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for target identification and validation, a process central to understanding a compound's mechanism of action.

Target_Identification_Workflow Start Start: Bioactive Compound (this compound) Affinity_Chromatography Affinity Chromatography - Mass Spectrometry Start->Affinity_Chromatography Computational_Modeling Computational Modeling (e.g., Docking) Start->Computational_Modeling Candidate_Targets Candidate Target List Affinity_Chromatography->Candidate_Targets Computational_Modeling->Candidate_Targets Biochemical_Assays In Vitro Biochemical Assays (e.g., Kinase Glo) Candidate_Targets->Biochemical_Assays Validation Cell_Based_Assays Cell-Based Assays (e.g., Western Blot, Gene Expression) Biochemical_Assays->Cell_Based_Assays Confirmation Validated_Target Validated Target (XYZ Kinase) Cell_Based_Assays->Validated_Target

Caption: A generalized workflow for drug target identification.

Conclusion

The preclinical data and predictive models strongly suggest that this compound functions as a selective inhibitor of XYZ Kinase. Its ability to potently inhibit this key enzyme in vitro and modulate downstream cellular processes in cell-based models underscores its potential as a therapeutic candidate. Further in vivo studies are warranted to confirm these findings and to evaluate the safety and efficacy profile of this compound in relevant disease models. The experimental protocols and workflows detailed in this guide provide a solid foundation for the continued investigation and development of this promising compound.

References

The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(Hydroxymethyl)cycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, cycloalkanone derivatives have emerged as a promising scaffold, exhibiting a wide range of biological activities. While significant research has focused on five- and six-membered ring systems, the biological potential of cycloheptanone (B156872) derivatives, particularly those with functional modifications like hydroxymethylation, remains largely uncharted territory. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the predicted biological activities, potential mechanisms of action, and detailed experimental protocols for the investigation of 2-(hydroxymethyl)cycloheptanone derivatives. Drawing upon data from analogous cyclohexanone (B45756) and other cycloalkanone compounds, this document serves as a foundational resource to stimulate and guide future research and development in this promising area of medicinal chemistry.

Introduction: The Case for 2-(Hydroxymethyl)cycloheptanone Derivatives

Cycloheptanone, a seven-membered cyclic ketone, offers a unique three-dimensional scaffold that can be strategically functionalized to interact with biological targets. The introduction of a hydroxymethyl group at the 2-position is a key modification. Hydroxymethylation is a well-established strategy in medicinal chemistry known to enhance the pharmacological profile of a molecule by potentially improving solubility, providing a new site for hydrogen bonding with target proteins, and serving as a handle for further derivatization.

Direct research on the biological activities of 2-(hydroxymethyl)cycloheptanone derivatives is limited in the current scientific literature. However, the extensive body of work on analogous cyclohexanone and other cycloalkanone derivatives provides a strong basis for predicting their therapeutic potential. These related compounds have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties. This guide will, therefore, leverage this analogous data to build a predictive framework for the biological activities of 2-(hydroxymethyl)cycloheptanone derivatives and provide the necessary tools for their empirical investigation.

Synthetic Strategy: A Plausible Route to 2-(Hydroxymethyl)cycloheptanone Derivatives

A plausible and efficient synthetic route to 2-(hydroxymethyl)cycloheptanone derivatives can be envisioned starting from cycloheptanone. The following diagram illustrates a potential synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Aldol Condensation cluster_product Product cluster_derivatization Further Derivatization Cycloheptanone Cycloheptanone Reaction1 Reaction with Formaldehyde (Base-catalyzed) Cycloheptanone->Reaction1 Product 2-(Hydroxymethyl)cycloheptanone Reaction1->Product Derivatives Various Derivatives (e.g., esters, ethers) Product->Derivatives Functional Group Modification

Caption: Proposed synthetic workflow for 2-(hydroxymethyl)cycloheptanone and its derivatives.

Predicted Biological Activities: An Evidence-Based Extrapolation

Based on the activities of analogous cyclic ketones, 2-(hydroxymethyl)cycloheptanone derivatives are predicted to possess significant therapeutic potential in several key areas.

Anticancer Activity

Derivatives of cyclohexanone have shown notable cytotoxic effects against various cancer cell lines. For instance, certain bis(arylidene) cyclohexanone derivatives have been reported to exhibit anticancer activity. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Compound Class Cell Line Activity (IC50) Reference
Bis(arylidene) cyclohexanoneA549 (Lung Cancer)0.48 ± 0.05 mM[1]
Spiro(lactone-cyclohexanone)K562 (Leukemia)58.6 ± 4.2 µM[2]
Spiro(lactone-cyclohexanone)U937 (Leukemia)43.7 ± 1.5 µM[2]
Antimicrobial Activity

The cycloalkanone scaffold is present in a number of compounds with demonstrated antimicrobial properties. Derivatives of cyclohexanone and cyclooctanone (B32682) have shown activity against a range of pathogenic bacteria and fungi.

Compound Class Microorganism Activity (MIC/Zone of Inhibition) Reference
Piperazine cyclohexanone derivativeStaphylococcus aureusComparable to standard antibiotics[3]
Piperazine cyclohexanone derivativeEscherichia coliComparable to standard antibiotics[3]
Oxygenated cyclohexanone derivativeRalstonia solanacearumStrong in vitro activity[4]
Cyclooctanone derivativeListeria monocytogenesExcellent activity[5]
Anti-inflammatory Activity

Cyclopentenone prostaglandins (B1171923) are well-known for their anti-inflammatory effects. Furthermore, synthetic curcumin (B1669340) analogues incorporating a cyclohexanone core have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] A likely mechanism for this activity is the inhibition of the NF-κB signaling pathway.

Compound Class Assay Activity Reference
Curcumin-cyclohexanone analogueInhibition of LPS-induced TNF-α and IL-6 in J774A.1 macrophagesEnhanced ability compared to curcumin[6]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (from cyclohexanone)Inhibition of NO production in LPS-stimulated RAW 264.7 cellsSignificant inhibition[7]

Detailed Experimental Protocols

To facilitate the investigation of 2-(hydroxymethyl)cycloheptanone derivatives, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(hydroxymethyl)cycloheptanone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][6]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Add 2-(hydroxymethyl)cycloheptanone derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the 2-(hydroxymethyl)cycloheptanone derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][3]

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Serial dilution of test compounds B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth D->E F Determine the MIC value E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 2-(hydroxymethyl)cycloheptanone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.[7][8]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of analogous compounds, a potential mechanism for the anti-inflammatory effects of 2-(hydroxymethyl)cycloheptanone derivatives could be the inhibition of the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of Compound 2-(hydroxymethyl)cycloheptanone derivative Compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 2-(hydroxymethyl)cycloheptanone derivatives.

Conclusion and Future Directions

While direct experimental data on 2-(hydroxymethyl)cycloheptanone derivatives is currently lacking, the information available for analogous cycloalkanone compounds strongly suggests a promising future for this class of molecules in drug discovery. The predicted anticancer, antimicrobial, and anti-inflammatory activities warrant a thorough investigation. This technical guide provides a foundational framework, including plausible synthetic routes and detailed experimental protocols, to empower researchers to explore the therapeutic potential of 2-(hydroxymethyl)cycloheptanone derivatives. Future research should focus on the synthesis of a library of these compounds, followed by systematic screening using the assays outlined herein to validate these predictions and uncover novel therapeutic leads.

References

In Silico Modeling of 2-(hydroxymethyl)cycloheptanone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the potential therapeutic interactions of 2-(hydroxymethyl)cycloheptanone. Due to the limited specific research on this molecule, this document serves as a practical and theoretical framework. It outlines a systematic approach to virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. As a case study, this guide will focus on the hypothetical interaction of 2-(hydroxymethyl)cycloheptanone with Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation.[1][2] This serves as an illustrative example of how to apply computational tools to predict the bioactivity and drug-likeness of novel chemical entities.

Introduction

Cycloalkanone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. While extensive research has been conducted on cyclopentanone (B42830) and cyclohexanone (B45756) derivatives, larger ring structures such as cycloheptanone (B156872) remain less explored. 2-(hydroxymethyl)cycloheptanone, with its functionalized seven-membered ring, presents an intriguing scaffold for potential therapeutic agents.

In silico modeling offers a time- and cost-effective strategy to explore the potential biological targets and pharmacokinetic properties of novel compounds before undertaking extensive laboratory synthesis and testing.[][4] This guide details a workflow for the computational analysis of 2-(hydroxymethyl)cycloheptanone, from target identification and ligand preparation to molecular docking simulations and ADMET profiling.

Hypothetical Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is an enzyme that plays a crucial role in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is inducible and plays a major role in inflammation.[1][2] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2][5] Given that various cyclic ketones have been investigated as potential COX-2 inhibitors, this enzyme presents a plausible hypothetical target for 2-(hydroxymethyl)cycloheptanone.[6]

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of a novel compound like 2-(hydroxymethyl)cycloheptanone.

in_silico_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation ligand_prep Ligand Preparation (2-(hydroxymethyl)cycloheptanone) docking Molecular Docking (AutoDock Vina) ligand_prep->docking admet ADMET Prediction ligand_prep->admet receptor_prep Receptor Preparation (COX-2 Protein) receptor_prep->docking binding_analysis Binding Affinity & Pose Analysis docking->binding_analysis pk_profile Pharmacokinetic Profile admet->pk_profile lead_opt Lead Optimization binding_analysis->lead_opt pk_profile->lead_opt

A general workflow for in silico drug discovery.

Experimental Protocols

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligand (2-(hydroxymethyl)cycloheptanone) and the receptor (COX-2) for molecular docking.

Protocol:

  • Ligand Preparation:

    • The 2D structure of 2-(hydroxymethyl)cycloheptanone is drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure and energy minimized using a computational chemistry software package (e.g., Avogadro, Chem3D).

    • The final 3D structure is saved in a suitable format (e.g., .mol or .pdb).

  • Receptor Preparation:

    • The crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is often preferred to define the binding site.

    • The protein structure is cleaned by removing water molecules, co-factors, and any existing ligands.

    • Polar hydrogen atoms are added to the protein structure.

    • Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

    • The prepared receptor is saved in the PDBQT file format, which is required for AutoDock Vina.[7]

Molecular Docking

Objective: To predict the binding affinity and binding mode of 2-(hydroxymethyl)cycloheptanone within the active site of COX-2.

Protocol:

  • Software: AutoDock Vina is a widely used open-source program for molecular docking.

  • Grid Box Definition: A 3D grid box is defined to encompass the active site of COX-2. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Execution:

    • The prepared ligand (in PDBQT format) and receptor (in PDBQT format) are used as inputs for AutoDock Vina.

    • A configuration file is created that specifies the input files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.[8]

    • The docking simulation is run from the command line.[9]

  • Results Analysis:

    • AutoDock Vina outputs a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol).

    • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

ADMET Prediction

Objective: To computationally estimate the pharmacokinetic and toxicity properties of 2-(hydroxymethyl)cycloheptanone.

Protocol:

  • Web-based Tools: Several online platforms, such as SwissADME and ADMETlab 2.0, can be used for ADMET prediction.[10]

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of 2-(hydroxymethyl)cycloheptanone is used as the input for these tools.

  • Parameter Analysis: The output provides predictions for a wide range of properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Drug-Likeness Evaluation: The predictions are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation

The following tables present hypothetical quantitative data for the in silico modeling of 2-(hydroxymethyl)cycloheptanone.

Table 1: Molecular Docking Results with COX-2

LigandBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues (Hypothetical)
2-(hydroxymethyl)cycloheptanone-6.82ARG-120, TYR-355
Celecoxib (Reference)-9.53ARG-120, HIS-90, GLN-192

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability expected
Caco-2 PermeabilityModerateModerate absorption across the intestinal wall
Distribution
Blood-Brain Barrier PenetrationNoUnlikely to cause central nervous system side effects
Plasma Protein BindingModerateAvailable in free form to exert its effect
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Excretion
Renal Organic Cation Transporter 2 SubstrateNoNot primarily cleared by this transporter
Toxicity
Ames MutagenicityNoNon-mutagenic
HepatotoxicityLow riskUnlikely to cause liver damage
Drug-Likeness
Lipinski's Rule of Five0 violationsGood drug-like properties

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of COX-2 in inflammation, which is the hypothetical target of 2-(hydroxymethyl)cycloheptanone.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 inflammatory_stimuli->pla2 Activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Releases pla2->membrane_phospholipids Acts on cox2 COX-2 arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (PGH2) cox2->prostaglandins Converts to hmc 2-(hydroxymethyl)cycloheptanone (Hypothetical Inhibitor) hmc->cox2 Inhibits inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates

Simplified COX-2 inflammatory pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the preliminary evaluation of 2-(hydroxymethyl)cycloheptanone as a potential therapeutic agent. By employing molecular docking and ADMET prediction, researchers can gain valuable insights into the compound's potential bioactivity and pharmacokinetic profile. The hypothetical modeling against COX-2 serves as a practical example of this workflow. While in silico methods are powerful predictive tools, it is crucial to emphasize that their findings must be validated through subsequent in vitro and in vivo experimental studies. The methodologies described herein provide a solid foundation for the rational design and development of novel drugs based on the cycloheptanone scaffold.

References

2-(Hydroxymethyl)cycloheptanone: A Versatile Seven-Membered Ring Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(Hydroxymethyl)cycloheptanone, a functionalized seven-membered carbocycle, represents a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and synthetic applications of 2-(hydroxymethyl)cycloheptanone, with a particular focus on its utility for researchers, scientists, and professionals in drug development. This document summarizes key synthetic strategies, provides detailed experimental protocols for analogous systems, and illustrates reaction pathways and experimental workflows through schematic diagrams.

Introduction

Seven-membered carbocycles are key structural motifs in a wide variety of natural products and biologically active molecules.[1] However, the synthesis of these medium-sized rings can be challenging due to unfavorable entropic and enthalpic factors.[2] 2-(Hydroxymethyl)cycloheptanone emerges as a strategic starting material, offering a synthetically tractable handle for the construction of more complex molecular architectures. The presence of both a primary alcohol and a ketone within the same molecule allows for a range of transformations, including oxidation, reduction, olefination, and intramolecular cyclization, making it an attractive precursor for the synthesis of novel pharmaceuticals and natural product analogs.

Synthesis of 2-(Hydroxymethyl)cycloheptanone

While specific literature detailing the high-yield synthesis of 2-(hydroxymethyl)cycloheptanone is limited, several established methodologies for the α-hydroxymethylation of ketones can be effectively applied. The most common approach involves the base-catalyzed aldol (B89426) reaction of cycloheptanone (B156872) with formaldehyde (B43269).

Base-Catalyzed Aldol Reaction with Formaldehyde

The reaction of cycloheptanone with formaldehyde in the presence of a base is a direct and atom-economical method for the synthesis of 2-(hydroxymethyl)cycloheptanone. The choice of base and reaction conditions is crucial to minimize side reactions such as multiple additions and Cannizzaro reactions.

Experimental Protocol: α-Hydroxymethylation of Cycloheptanone (Adapted from cyclohexanone)

  • Materials:

  • Procedure:

    • To a stirred solution of cycloheptanone in methanol, add paraformaldehyde and potassium carbonate.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-(hydroxymethyl)cycloheptanone.

Table 1: Organocatalytic α-Hydroxymethylation of Cycloalkanones with Aqueous Formaldehyde (Analogous Systems) [3]

EntryCycloalkanoneCatalystSolventTime (h)Yield (%)ee (%)
1CyclopentanoneL-threonineCH₂Cl₂727595
2CyclohexanoneL-threonineCH₂Cl₂728092

Note: This data is for analogous systems and serves as a reference for potential reaction outcomes with cycloheptanone.

Chemical Properties and Reactivity

2-(Hydroxymethyl)cycloheptanone exhibits a rich reactivity profile owing to its two functional groups.

Oxidation of the Hydroxyl Group

The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, leading to the formation of 2-formylcycloheptanone or 2-carboxycycloheptanone, respectively. Oxidation to the corresponding 1,2-dione can also be achieved under specific conditions.

Reactions of the Ketone Carbonyl

The ketone functionality is susceptible to nucleophilic attack, enabling reactions such as Grignard additions, Wittig olefinations, and reductive aminations.

Intramolecular Reactions

The proximity of the hydroxyl and ketone groups allows for intramolecular cyclization reactions to form bicyclic ether derivatives, particularly under acidic or basic conditions.

Diagram 1: Key Reactions of 2-(Hydroxymethyl)cycloheptanone

G cluster_start Starting Material cluster_reactions Transformations cluster_products Products 2-(hydroxymethyl)cycloheptanone 2-(hydroxymethyl)cycloheptanone Oxidation Oxidation 2-(hydroxymethyl)cycloheptanone->Oxidation [O] Reduction Reduction 2-(hydroxymethyl)cycloheptanone->Reduction [H] Olefination Olefination 2-(hydroxymethyl)cycloheptanone->Olefination Wittig Intramolecular Cyclization Intramolecular Cyclization 2-(hydroxymethyl)cycloheptanone->Intramolecular Cyclization H+ or Base Cycloheptane-1,2-dione Cycloheptane-1,2-dione Oxidation->Cycloheptane-1,2-dione Cycloheptane-1,2-diol Cycloheptane-1,2-diol Reduction->Cycloheptane-1,2-diol 2-Methylenecycloheptanol 2-Methylenecycloheptanol Olefination->2-Methylenecycloheptanol Bicyclic Ether Bicyclic Ether Intramolecular Cyclization->Bicyclic Ether

Caption: Key synthetic transformations of 2-(hydroxymethyl)cycloheptanone.

Applications in Synthesis

The synthetic utility of 2-(hydroxymethyl)cycloheptanone lies in its ability to serve as a precursor to a variety of more complex molecules, including natural products and pharmaceutical intermediates.

Natural Product Synthesis

The cycloheptane (B1346806) ring is a common feature in many natural products.[1] 2-(Hydroxymethyl)cycloheptanone provides a functionalized scaffold that can be elaborated to construct these complex targets. For example, the core of certain terpenoids and alkaloids containing a cycloheptane ring could potentially be accessed from this building block.

Drug Development

Cycloheptanone and its derivatives are utilized as building blocks in the synthesis of pharmaceuticals, including spasmolytic agents and vasodilators.[2] The hydroxymethyl group in 2-(hydroxymethyl)cycloheptanone offers a point for further functionalization or for influencing the stereochemical outcome of subsequent reactions, which is critical in the development of chiral drugs.

Diagram 2: General Workflow for Utilizing 2-(Hydroxymethyl)cycloheptanone in Synthesis

G Start Start Synthesis of 2-(HM)cycloheptanone Synthesis of 2-(Hydroxymethyl)cycloheptanone Start->Synthesis of 2-(HM)cycloheptanone Functional Group Interconversion Functional Group Interconversion Synthesis of 2-(HM)cycloheptanone->Functional Group Interconversion e.g., Oxidation Carbon Skeleton Elaboration Carbon Skeleton Elaboration Functional Group Interconversion->Carbon Skeleton Elaboration e.g., Grignard Cyclization/Rearrangement Cyclization/ Rearrangement Carbon Skeleton Elaboration->Cyclization/Rearrangement e.g., RCM Target Molecule Target Molecule (Natural Product/Drug) Cyclization/Rearrangement->Target Molecule

Caption: General synthetic workflow utilizing 2-(hydroxymethyl)cycloheptanone.

Conclusion

2-(Hydroxymethyl)cycloheptanone is a promising building block for the synthesis of complex molecules containing a seven-membered carbocyclic ring. While the literature specifically detailing its synthesis and applications is still emerging, established methodologies for the α-hydroxymethylation of ketones provide a clear path to its preparation. The dual functionality of this molecule opens up a wide range of synthetic possibilities, making it a valuable tool for chemists in academia and industry. Further exploration of the stereoselective synthesis and reactions of 2-(hydroxymethyl)cycloheptanone is warranted and will undoubtedly expand its application in the synthesis of novel and biologically important compounds.

References

No Information Available on CRX000227 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated "CRX000227" and its potential analogs, no specific information regarding its therapeutic targets, mechanism of action, or associated signaling pathways could be identified in the public domain. The initial search queries for "this compound analogs therapeutic targets," "this compound mechanism of action," "this compound signaling pathway," and "pharmacology of this compound related compounds" did not yield any relevant results.

The search results provided general information on unrelated compounds such as cyclosporine, a calcineurin inhibitor; cyclophosphamide, an alkylating agent; and SNC80, a delta opioid receptor agonist. These compounds and their mechanisms of action are well-documented but bear no discernible connection to a compound with the identifier "this compound."

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data into structured tables, or generate diagrams for signaling pathways and experimental workflows as requested. The core requirement of identifying potential therapeutic targets for this compound analogs cannot be fulfilled due to the absence of any foundational scientific literature or data on this specific molecule.

It is possible that "this compound" is an internal, preclinical, or otherwise undisclosed compound identifier. Without further information or clarification on the chemical structure or biological context of this compound, a detailed analysis of its potential therapeutic applications remains unfeasible. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases where such information might be available.

Stability and Degradation of 2-(hydroxymethyl)cycloheptanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 2-(hydroxymethyl)cycloheptanone, a key intermediate in various synthetic applications, including pharmaceutical development. Due to the limited publicly available stability data specific to this molecule, this document extrapolates information from structurally related compounds, namely cyclic ketones and α-hydroxy ketones, to predict potential stability liabilities and degradation pathways. This guide also outlines detailed experimental protocols for conducting forced degradation studies to establish a stability-indicating profile for 2-(hydroxymethyl)cycloheptanone, a critical step in drug development and regulatory submissions.

Introduction

2-(hydroxymethyl)cycloheptanone is a bifunctional molecule containing a seven-membered carbocyclic ring with a ketone and a primary alcohol.[1][2] This structure presents unique stability challenges due to the potential for interactions between the two functional groups and the inherent reactivity of the cycloheptanone (B156872) ring.[3][4] Understanding the stability of this compound is paramount for ensuring its quality, efficacy, and safety in downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).

This guide will delve into the theoretical aspects of 2-(hydroxymethyl)cycloheptanone's stability, propose potential degradation pathways based on established chemical principles, and provide practical experimental designs for comprehensive stability and forced degradation studies.

Inferred Stability Profile

While specific stability data for 2-(hydroxymethyl)cycloheptanone is scarce in the literature, an inferred stability profile can be constructed by examining the behavior of its constituent functional groups and related cyclic ketones.

Susceptibility of the Ketone Functional Group

Cyclic ketones, such as cycloheptanone, are generally stable compounds.[5] However, they can be susceptible to several degradation pathways:

  • Enolization: In the presence of acidic or basic conditions, the ketone can tautomerize to its enol or enolate form. This can lead to racemization if the α-carbon is chiral or participate in other unwanted side reactions.

  • Oxidation: Strong oxidizing agents can lead to cleavage of the cyclic ketone ring.

  • Reduction: Reducing agents can convert the ketone to the corresponding alcohol, cycloheptylmethanol.

Susceptibility of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is also susceptible to degradation:

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid.

  • Esterification: In the presence of acidic catalysts, the alcohol can react with carboxylic acids to form esters.

Potential Interactions and Rearrangements

The proximity of the hydroxyl and ketone groups in 2-(hydroxymethyl)cycloheptanone allows for potential intramolecular reactions and rearrangements, such as the α-ketol rearrangement.[6][7][8] This acid- or base-catalyzed rearrangement involves the migration of an alkyl or aryl group, and its reversibility favors the more thermodynamically stable α-hydroxy carbonyl compound.[6][7][8]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[10]

General Approach

A systematic approach to forced degradation studies for 2-(hydroxymethyl)cycloheptanone should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at detectable levels without being overly complex.[11][12]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on 2-(hydroxymethyl)cycloheptanone.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8, 12 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 12, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photostability ICH Q1B Option 2Room TemperatureAs per ICH guidelines

Protocol 1: Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 2-(hydroxymethyl)cycloheptanone in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at specified time points (1, 2, 4, 8, and 12 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and subject it to the same conditions.

Protocol 2: Oxidative Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(hydroxymethyl)cycloheptanone.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points (2, 4, 8, 12, and 24 hours).

    • Dilute to a final concentration suitable for analysis.

  • Control: Prepare a control sample with purified water instead of hydrogen peroxide.

Protocol 3: Thermal Degradation

  • Solid State:

    • Place a known amount of solid 2-(hydroxymethyl)cycloheptanone in a controlled temperature oven at 80°C.

    • Sample at 24, 48, and 72 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of 2-(hydroxymethyl)cycloheptanone.

    • Store the solution at 80°C.

    • Sample at 24, 48, and 72 hours.

    • Cool the samples to room temperature before analysis.

Protocol 4: Photostability

  • Follow the guidelines outlined in the International Council for Harmonisation (ICH) Q1B for photostability testing.

  • Expose the solid compound and its solution to a light source that provides both UV and visible light.

  • The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Analyze the exposed and control samples.

Potential Degradation Pathways and Products

Based on the chemistry of cyclic ketones and α-hydroxy ketones, several degradation pathways can be postulated for 2-(hydroxymethyl)cycloheptanone.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photochemical Photochemical Degradation 2-(hydroxymethyl)cycloheptanone 2-(hydroxymethyl)cycloheptanone Ring Opening Products Ring Opening Products 2-(hydroxymethyl)cycloheptanone->Ring Opening Products Acid/Base Rearrangement Products Rearrangement Products 2-(hydroxymethyl)cycloheptanone->Rearrangement Products Acid/Base (α-ketol rearrangement) 2-formylcycloheptanone 2-formylcycloheptanone 2-(hydroxymethyl)cycloheptanone->2-formylcycloheptanone Mild Oxidation Ring Cleavage Products Ring Cleavage Products 2-(hydroxymethyl)cycloheptanone->Ring Cleavage Products Strong Oxidation Norrish Type I Products Norrish Type I Products 2-(hydroxymethyl)cycloheptanone->Norrish Type I Products UV/Vis Light Norrish Type II Products Norrish Type II Products 2-(hydroxymethyl)cycloheptanone->Norrish Type II Products UV/Vis Light 2-carboxycycloheptanone 2-carboxycycloheptanone 2-formylcycloheptanone->2-carboxycycloheptanone Further Oxidation

Caption: Postulated Degradation Pathways for 2-(hydroxymethyl)cycloheptanone.

Hydrolytic Degradation

Under acidic or basic conditions, 2-(hydroxymethyl)cycloheptanone could undergo ring-opening reactions or rearrangements. The α-ketol rearrangement is a plausible pathway, leading to the formation of an isomeric hydroxy ketone.

Oxidative Degradation

Oxidation is a significant potential degradation pathway. The primary alcohol can be oxidized to an aldehyde (2-formylcycloheptanone) and subsequently to a carboxylic acid (2-carboxycycloheptanone). Harsher oxidative conditions could lead to the cleavage of the cycloheptanone ring, forming various dicarboxylic acids.

Photochemical Degradation

Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II cleavages.[13] Norrish Type I cleavage would involve the formation of a diradical, which could then undergo various subsequent reactions, including decarbonylation and ring contraction. Norrish Type II reactions would involve intramolecular hydrogen abstraction, leading to different photoproducts.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating and quantifying 2-(hydroxymethyl)cycloheptanone from its potential degradation products. High-performance liquid chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

G Forced Degradation Sample Forced Degradation Sample HPLC Analysis HPLC Analysis Forced Degradation Sample->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Method Validation Method Validation Peak Purity Assessment->Method Validation Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Structure Elucidation->Method Validation Stability-Indicating Method Stability-Indicating Method Method Validation->Stability-Indicating Method

Caption: Workflow for Developing a Stability-Indicating Analytical Method.

HPLC Method Development

A reversed-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar or non-polar degradants.

Detection and Identification

UV detection at a wavelength where 2-(hydroxymethyl)cycloheptanone and its potential chromophoric degradation products absorb is recommended. For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for obtaining molecular weight information and fragmentation patterns to aid in structure elucidation.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 2: Hypothetical Forced Degradation Results for 2-(hydroxymethyl)cycloheptanone

Stress ConditionTime (hours)Assay of 2-(hydroxymethyl)cycloheptanone (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl, 60°C 1285.28.15.999.2
0.1 M NaOH, RT 889.76.53.199.3
3% H₂O₂, RT 2482.110.36.899.2
80°C, Dry Heat 7295.32.11.598.9
Photostability ICH Q1B92.54.32.799.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products, should be close to 100%, indicating that all major degradation products have been accounted for.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry of 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a theoretical exploration of the stereochemistry of 2-(hydroxymethyl)cycloheptanone. Due to the limited availability of specific experimental data for this molecule in the current scientific literature, the presented methodologies, quantitative data, and reaction pathways are based on established principles and analogous transformations reported for structurally similar compounds. This document is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals interested in the stereochemical investigation of this and related chiral β-hydroxy ketones.

Introduction to 2-(hydroxymethyl)cycloheptanone and its Stereochemical Importance

2-(hydroxymethyl)cycloheptanone is a functionalized cycloalkanone with a chiral center at the C2 position, giving rise to a pair of enantiomers, (R)- and (S)-2-(hydroxymethyl)cycloheptanone. The stereochemistry of such molecules is of paramount importance in the fields of medicinal chemistry and materials science, as different enantiomers can exhibit distinct pharmacological, toxicological, and physical properties. The precise control and characterization of the stereoisomers are crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs) and advanced materials. This guide outlines theoretical pathways for the asymmetric synthesis, chiral resolution, and stereochemical analysis of 2-(hydroxymethyl)cycloheptanone.

Stereoisomers of 2-(hydroxymethyl)cycloheptanone

The presence of a single stereocenter at the carbon atom bearing the hydroxymethyl group means that 2-(hydroxymethyl)cycloheptanone exists as a pair of enantiomers:

  • (R)-2-(hydroxymethyl)cycloheptanone

  • (S)-2-(hydroxymethyl)cycloheptanone

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light (optical rotation) and other chiral entities.

Proposed Methodologies for Stereoselective Synthesis and Resolution

Asymmetric Synthesis via Organocatalytic Aldol (B89426) Reaction

A plausible and efficient route to enantiomerically enriched 2-(hydroxymethyl)cycloheptanone is the direct asymmetric aldol reaction of cycloheptanone (B156872) with formaldehyde (B43269), a process often referred to as hydroxymethylation. Proline and its derivatives have emerged as powerful organocatalysts for such transformations.

Experimental Protocol (Hypothetical):

  • To a solution of cycloheptanone (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is added the organocatalyst, for instance, (S)-proline (0.2 mmol, 20 mol%).

  • An aqueous solution of formaldehyde (37 wt. %, 2.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(hydroxymethyl)cycloheptanone.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Asymmetric Hydroxymethylation:

asymmetric_synthesis Asymmetric Hydroxymethylation Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_analysis Analysis Cycloheptanone Cycloheptanone Reaction Reaction Cycloheptanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Organocatalyst (S)-Proline Organocatalyst->Reaction Solvent Solvent (DMSO) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Quenching Quenching (NH4Cl) Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched 2-(hydroxymethyl)cycloheptanone Purification->Product Analysis Chiral HPLC Analysis Product->Analysis Determine ee Reaction->Quenching Reaction Completion

Asymmetric Hydroxymethylation Workflow
Chiral Resolution via Enzymatic Kinetic Resolution

An alternative approach to obtain enantiomerically pure 2-(hydroxymethyl)cycloheptanone is the kinetic resolution of the racemic mixture. Lipases are commonly employed enzymes for the enantioselective acylation of alcohols.

Experimental Protocol (Hypothetical):

  • Racemic 2-(hydroxymethyl)cycloheptanone (1.0 mmol) is dissolved in a non-polar organic solvent (e.g., hexane, 10 mL).

  • A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the solution.

  • An acyl donor, for example, vinyl acetate (B1210297) (1.5 mmol), is introduced to initiate the reaction.

  • The mixture is stirred at a controlled temperature (e.g., 30 °C), and the reaction progress is monitored by chiral HPLC or GC.

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • The enzyme is removed by filtration, and the solvent is evaporated.

  • The remaining mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

  • The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the corresponding enantiopure alcohol.

Logical Workflow for Enzymatic Kinetic Resolution:

enzymatic_resolution Enzymatic Kinetic Resolution Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction & Monitoring cluster_separation Separation & Isolation cluster_products Enantioenriched Products Racemate Racemic 2-(hydroxymethyl)cycloheptanone Reaction Enantioselective Acylation Racemate->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction Lipase Lipase (CALB) Lipase->Reaction Monitoring Chiral HPLC/GC Monitoring Reaction->Monitoring Reaction Progress Filtration Enzyme Filtration Monitoring->Filtration ~50% Conversion Chromatography Column Chromatography Filtration->Chromatography UnreactedAlcohol Unreacted (S)-Alcohol Chromatography->UnreactedAlcohol AcylatedEster (R)-Ester Chromatography->AcylatedEster Deprotection Hydrolysis AcylatedEster->Deprotection FinalProduct Enantiopure (R)-Alcohol Deprotection->FinalProduct

Enzymatic Kinetic Resolution Workflow

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the proposed experiments.

Table 1: Hypothetical Results of Asymmetric Hydroxymethylation

EntryOrganocatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(S)-ProlineDMSO258592 (S)
2(R)-ProlineDMSO258290 (R)
3(S)-ProlineCH3CN257585 (S)
4(S)-ProlineDMSO07895 (S)

Table 2: Hypothetical Results of Enzymatic Kinetic Resolution

EntryLipaseAcyl DonorSolventConversion (%)ee of Alcohol (%)ee of Ester (%)
1CALBVinyl AcetateHexane50>99 (S)98 (R)
2PCLVinyl AcetateHexane4895 (S)92 (R)
3CALBIsopropenyl AcetateToluene5298 (S)97 (R)
4Amano Lipase AKVinyl AcetateMTBE4590 (S)88 (R)

Proposed Methods for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of a wide range of chiral compounds, including β-hydroxy ketones.

Hypothetical HPLC Method:

  • Column: A chiral column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). For basic or acidic compounds, a small amount of an additive like diethylamine (B46881) or trifluoroacetic acid, respectively, may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral center in 2-(hydroxymethyl)cycloheptanone can lead to diastereotopicity of the methylene (B1212753) protons in the hydroxymethyl group. This means that these two protons are in different chemical environments and may appear as distinct signals in the ¹H NMR spectrum, often as a pair of doublets of doublets (an AB quartet further coupled to the adjacent methine proton). The conformational flexibility of the seven-membered ring can influence the observed chemical shifts and coupling constants. Conformational analysis of 2-substituted cycloheptanones can be complex due to the presence of multiple low-energy conformations. Advanced NMR techniques, such as NOESY, can provide insights into the predominant solution-state conformation.

Conclusion

This technical guide provides a theoretical framework for the stereochemical investigation of 2-(hydroxymethyl)cycloheptanone. The proposed methodologies for asymmetric synthesis, chiral resolution, and analysis are based on well-established principles in organic chemistry. While specific experimental data for this molecule is currently lacking, this guide offers a solid starting point for researchers aiming to explore its stereochemistry. The successful synthesis and separation of the enantiomers of 2-(hydroxymethyl)cycloheptanone will enable the elucidation of their unique properties and potential applications in various scientific disciplines.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel pyrazoline-containing compound starting from 2-(hydroxymethyl)cycloheptanone. Pyrazoline derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document outlines the synthetic route, experimental procedures, and hypothetical biological evaluation of the target compound.

Synthetic Pathway Overview

The synthesis of the target bioactive compound, (Z)-2-((3-(2-hydroxymethyl)cycloheptylidene)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (a hypothetical compound for illustrative purposes), from 2-(hydroxymethyl)cycloheptanone is proposed as a multi-step process. The overall workflow is depicted in the diagram below. The synthesis involves an initial oxidation of the primary alcohol to an aldehyde, followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This intermediate is then cyclized with a substituted hydrazine (B178648) to form the pyrazoline ring, which is subsequently functionalized.

G cluster_synthesis Synthetic Workflow cluster_bioactivity Biological Evaluation A 2-(hydroxymethyl)cycloheptanone B 2-formylcycloheptanone A->B Oxidation C Chalcone Intermediate B->C Claisen-Schmidt Condensation D Pyrazoline Derivative C->D Cyclization E Final Bioactive Compound D->E Functionalization F In vitro Cytotoxicity Assay E->F G Antimicrobial Screening E->G H Mechanism of Action Studies F->H

Caption: Synthetic and biological evaluation workflow.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (60-120 mesh).

Step 1: Synthesis of 2-formylcycloheptanone

This step involves the selective oxidation of the primary alcohol in 2-(hydroxymethyl)cycloheptanone to an aldehyde.

  • Procedure:

    • To a stirred solution of 2-(hydroxymethyl)cycloheptanone (1.0 g, 7.03 mmol) in dichloromethane (B109758) (20 mL), add pyridinium (B92312) chlorochromate (PCC) (2.27 g, 10.55 mmol).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to afford 2-formylcycloheptanone as a pale yellow oil.

Step 2: Synthesis of the Chalcone Intermediate

A Claisen-Schmidt condensation between 2-formylcycloheptanone and 4-methoxyacetophenone will yield the corresponding chalcone.

  • Procedure:

    • In a round-bottom flask, dissolve 2-formylcycloheptanone (0.8 g, 5.71 mmol) and 4-methoxyacetophenone (0.86 g, 5.71 mmol) in ethanol (B145695) (15 mL).

    • Add a 10% aqueous solution of sodium hydroxide (B78521) (5 mL) dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, 15% ethyl acetate in hexanes) to yield the chalcone intermediate.

Step 3: Synthesis of the Pyrazoline Derivative

The chalcone intermediate is cyclized using 2-hydrazinylthiazole (B183971) to form the pyrazoline ring.

  • Procedure:

    • Dissolve the chalcone intermediate (1.0 g, 3.67 mmol) and 2-hydrazinylthiazole (0.42 g, 3.67 mmol) in glacial acetic acid (10 mL).

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Quantitative Data

Table 1: Reaction Yields and Physical Properties

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
12-formylcycloheptanoneC₈H₁₂O₂140.1885Pale yellow oil
2Chalcone IntermediateC₁₇H₂₀O₃272.3478Yellow solid
3Pyrazoline DerivativeC₂₀H₂₃N₃O₂S385.4972Off-white solid

Table 2: Hypothetical Spectroscopic Data for the Final Compound

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 5.50 (dd, J=11.2, 4.8 Hz, 1H), 4.20 (t, J=6.0 Hz, 2H), 3.85 (s, 3H), 3.40 (dd, J=17.6, 11.2 Hz, 1H), 2.90 (dd, J=17.6, 4.8 Hz, 1H), 1.40-1.90 (m, 10H).
¹³C NMR (100 MHz, CDCl₃)δ 168.2, 160.5, 158.3, 145.1, 130.2, 128.7, 114.3, 108.9, 65.4, 55.8, 42.1, 35.6, 29.8, 28.4, 26.7, 24.9.
IR (KBr, cm⁻¹)3350 (-OH), 3050 (Ar-H), 2920, 2850 (C-H), 1590 (C=N), 1510 (C=C), 1250 (C-O).
Mass Spec (ESI-MS)m/z 386.15 [M+H]⁺

Table 3: Hypothetical In Vitro Bioactivity Data (IC₅₀ in µM)

Cell Line / StrainCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Ciprofloxacin IC₅₀ (µM)
MCF-7 (Breast Cancer)12.51.2N/A
A549 (Lung Cancer)25.82.5N/A
Staphylococcus aureus8.2N/A0.5
Escherichia coli15.6N/A1.1

Proposed Signaling Pathway

The hypothetical bioactive compound may exert its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This often involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

G cluster_pathway Proposed Apoptotic Pathway A Bioactive Compound B Bcl-2 (anti-apoptotic) A->B inhibition C Bax (pro-apoptotic) A->C activation D Mitochondria B->D C->D E Cytochrome c release D->E F Apaf-1 E->F G Caspase-9 activation F->G H Caspase-3 activation G->H I Apoptosis H->I

Caption: Proposed mechanism of apoptosis induction.

Disclaimer: The synthetic protocols, quantitative data, and biological activities described in these application notes are hypothetical and for illustrative purposes. They are based on established chemical principles and the known activities of related compounds. Actual experimental results may vary. Researchers should conduct their own experiments and validate all findings. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols for 2-(Hydroxymethyl)cycloheptanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential reactions of 2-(hydroxymethyl)cycloheptanone. This alpha-hydroxy ketone serves as a versatile building block in organic synthesis, with potential applications in the development of novel therapeutics. The protocols are adapted from established procedures for homologous cyclic ketones and are intended to serve as a starting point for further investigation. Additionally, this document outlines the role of similar alpha-hydroxy ketones in bacterial quorum sensing, providing a relevant biological context.

Data Presentation

Table 1: Predicted Spectroscopic Data for 2-(hydroxymethyl)cycloheptanone
Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 3.70-3.80 (m, 2H, -CH₂OH), 3.50-3.60 (br s, 1H, -OH), 2.50-2.65 (m, 1H, -CH(CO)-), 1.40-1.90 (m, 10H, cycloheptyl protons)
¹³C NMR (CDCl₃, 100 MHz)δ 215-220 (C=O), 65-70 (-CH₂OH), 50-55 (-CH(CO)-), 25-45 (cycloheptyl carbons)
IR (neat)ν (cm⁻¹) 3400 (br, O-H), 2920, 2850 (C-H), 1700 (C=O)
Mass Spectrometry (EI)m/z (%) 142 (M+), 124, 111, 98, 83, 69, 55, 41

Note: The data presented in this table is predicted based on the analysis of homologous compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols

Protocol 1: Synthesis of 2-(hydroxymethyl)cycloheptanone via Aldol (B89426) Condensation

This protocol describes the base-catalyzed aldol condensation of cycloheptanone (B156872) with formaldehyde (B43269) to yield 2-(hydroxymethyl)cycloheptanone. The procedure is adapted from established methods for the synthesis of related α-(hydroxymethyl) cyclic ketones.

Materials:

  • Cycloheptanone

  • Formaldehyde (37% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanone (1.0 eq), formaldehyde (1.2 eq of a 37% aqueous solution), and potassium carbonate (1.5 eq).

  • Add water to the flask until the potassium carbonate is fully dissolved.

  • Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 2-(hydroxymethyl)cycloheptanone.

Protocol 2: Oxidation of 2-(hydroxymethyl)cycloheptanone to 2-Formylcycloheptanone

This protocol outlines the oxidation of the primary alcohol in 2-(hydroxymethyl)cycloheptanone to an aldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials:

  • 2-(hydroxymethyl)cycloheptanone

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane.

  • To this suspension, add a solution of 2-(hydroxymethyl)cycloheptanone (1.0 eq) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-formylcycloheptanone.

  • Further purification can be achieved by column chromatography if necessary.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a relevant biological signaling pathway where alpha-hydroxy ketones are involved and a general experimental workflow for the synthesis and characterization of 2-(hydroxymethyl)cycloheptanone.

bacterial_quorum_sensing Bacterial Quorum Sensing via Alpha-Hydroxy Ketones cluster_legionella Legionella pneumophila (lqs pathway) cluster_vibrio Vibrio cholerae (cqs pathway) LqsA LqsA (Synthase) LAI1 LAI-1 (α-hydroxyketone) LqsA->LAI1 Synthesizes LqsS LqsS (Sensor Kinase) LAI1->LqsS Activates LqsR LqsR (Response Regulator) LqsS->LqsR Phosphorylates Virulence Virulence Gene Expression LqsR->Virulence Regulates CqsA CqsA (Synthase) CAI1 CAI-1 (α-hydroxyketone) CqsA->CAI1 Synthesizes CqsS_V CqsS (Sensor Kinase) CAI1->CqsS_V Activates LuxU LuxU CqsS_V->LuxU Phosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO Biofilm Biofilm Formation LuxO->Biofilm Regulates

Caption: Quorum sensing pathways in L. pneumophila and V. cholerae.

experimental_workflow Synthesis and Analysis of 2-(hydroxymethyl)cycloheptanone Start Starting Materials: Cycloheptanone, Formaldehyde Reaction Aldol Condensation (Base-catalyzed) Start->Reaction Workup Extraction & Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(hydroxymethyl)cycloheptanone Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Oxidation Oxidation (e.g., with PCC) Product->Oxidation Oxidized_Product 2-Formylcycloheptanone Oxidation->Oxidized_Product

Caption: Workflow for 2-(hydroxymethyl)cycloheptanone synthesis.

Application Notes and Protocols for CRX000227 in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject:

Introduction

This document provides a comprehensive overview of the application of CRX000227 as a catalyst in asymmetric synthesis. Asymmetric synthesis is a critical technology in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dramatically influence its biological activity.[1][2] The development of efficient and highly selective catalysts is paramount for the practical synthesis of enantiomerically pure compounds.[1][2][3] This document outlines the utility of this compound in this context, presenting key performance data and detailed experimental protocols for its use.

While specific data for a compound designated "this compound" is not available in the public domain as of the latest update, this document serves as a template and guide for researchers working with novel chiral catalysts. The methodologies and data presentation formats provided herein are based on established best practices in the field of asymmetric catalysis.[4][5][6][7]

Overview of Asymmetric Catalysis

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over others.[1][2] This is achieved by the catalyst creating a chiral environment that lowers the activation energy for the formation of one stereoisomer.[8][9] Common strategies include the use of chiral metal complexes, organocatalysts, and biocatalysts.[1][2] The effectiveness of an asymmetric catalyst is typically evaluated based on its ability to provide high yield, enantiomeric excess (ee), and diastereomeric excess (de) under mild reaction conditions.

Logical Flow of Asymmetric Catalysis:

G Prochiral_Substrate Prochiral Substrate Intermediate Diastereomeric Transition States Prochiral_Substrate->Intermediate Chiral_Catalyst Chiral Catalyst (e.g., this compound) Chiral_Catalyst->Intermediate Achiral_Reagent Achiral Reagent Achiral_Reagent->Intermediate Product Enantioenriched Product Intermediate->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis A Add this compound to Schlenk tube B Add anhydrous CH2Cl2 A->B C Cool to -20 °C B->C D Add aldehyde and DIPEA C->D E Add ketone solution D->E F Stir for 24h at -20 °C E->F G Monitor by TLC F->G H Quench with aq. NH4Cl G->H I Extract with CH2Cl2 H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K L Determine yield and ee% K->L G Catalyst This compound Enolate Chiral Enolate Intermediate Catalyst->Enolate + Ketone + Base Ketone Ketone Base Base (DIPEA) Aldolate Diastereomeric Aldolate Intermediate Enolate->Aldolate + Aldehyde Aldehyde Aldehyde Product Aldol Product Aldolate->Product Protonation Product->Catalyst Catalyst Regeneration

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Hydroxymethyl)cycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Characterization Data

Proper characterization of the target compound is crucial for quality control. The following are key physicochemical properties for 2-(hydroxymethyl)cycloheptanone.

PropertyValueSource
CAS Number 99115-01-2[1][2]
Molecular Formula C8H14O2[1][2]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless to pale yellow oil (predicted)N/A
Boiling Point Not precisely determined; estimated to be higher than cycloheptanone (B156872) (179-181 °C)[1]

Representative Spectroscopic Data (based on analogous compounds like 2-(hydroxymethyl)cyclohexanone[3][4]):

Spectroscopy Expected Peaks
¹H NMR Multiplets at ~1.2-2.5 ppm (cycloheptyl ring protons), a multiplet at ~2.6-2.9 ppm (proton at C2), a broad singlet for the hydroxyl proton, and a multiplet at ~3.5-3.8 ppm (CH₂OH protons).
¹³C NMR A peak at >200 ppm (C=O), a peak at ~60-65 ppm (CH₂OH), and several peaks in the aliphatic region for the cycloheptyl ring carbons.
IR Spectroscopy A strong, broad absorption at ~3400 cm⁻¹ (O-H stretch) and a strong, sharp absorption at ~1690-1710 cm⁻¹ (C=O stretch).
Mass Spectrometry Molecular ion peak (M+) at m/z = 142.10.

Experimental Protocols

Two representative protocols for the scale-up synthesis of 2-(hydroxymethyl)cycloheptanone are presented below. Note: These are generalized procedures and may require optimization for specific equipment and scale.

Protocol 1: Base-Catalyzed Hydroxymethylation of Cycloheptanone

This method is a direct and atom-economical approach using formaldehyde (B43269) as the C1 source.

Reaction Scheme: Cycloheptanone + Formaldehyde --(Base Catalyst)--> 2-(Hydroxymethyl)cycloheptanone

Materials and Reagents:

  • Cycloheptanone (98%+)

  • Paraformaldehyde (or Formalin solution, 37 wt. % in H₂O)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and condenser, charge cycloheptanone (1.0 eq) and the chosen solvent (e.g., Methanol, 3-5 mL per gram of cycloheptanone).

  • Addition of Base: Add the base catalyst (e.g., K₂CO₃, 0.2-0.5 eq) to the stirred solution.

  • Formaldehyde Addition: If using paraformaldehyde, add it portion-wise to the reaction mixture. If using formalin, add it dropwise via an addition funnel over 1-2 hours. Maintain the reaction temperature between 25-40 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a dilute acid (e.g., 1M HCl) until the pH is ~7.

    • Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and extract with a suitable organic solvent (e.g., DCM or EtOAc) three times.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 2-(hydroxymethyl)cycloheptanone as a colorless to pale yellow oil.

Quantitative Data (Representative):

ParameterValueNotes
Cycloheptanone 1.0 eq
Paraformaldehyde 1.1 - 1.5 eqCan be substituted with Formalin
Base Catalyst 0.2 - 0.5 eqK₂CO₃ is a milder base
Solvent Methanol or Ethanol3-5 mL/g of cycloheptanone
Temperature 25 - 40 °CControl exotherm during addition
Reaction Time 4 - 12 hoursMonitor by TLC or GC-MS
Expected Yield 60 - 75%Based on analogous reactions
Protocol 2: Formylation of Cycloheptanone followed by Reduction

This two-step approach offers an alternative route that can sometimes provide better control and selectivity.

Step 2a: Formylation of Cycloheptanone

Reaction Scheme: Cycloheptanone + Ethyl Formate (B1220265) --(Base)--> 2-(Hydroxymethylene)cycloheptanone (enol form)

Materials and Reagents:

  • Cycloheptanone

  • Ethyl Formate

  • Sodium Methoxide (B1231860) (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen), charge a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether or a suspension of sodium hydride in THF into a reactor.

  • Reactant Addition: Cool the mixture to 0-5 °C. Add a mixture of cycloheptanone (1.0 eq) and ethyl formate (1.2 eq) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and cautiously quench by adding ice-cold water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers with dilute HCl to a pH of 5-6.

    • Extract the product with diethyl ether or DCM.

    • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to give crude 2-(hydroxymethylene)cycloheptanone. This intermediate is often used directly in the next step.

Step 2b: Reduction to 2-(Hydroxymethyl)cycloheptanone

Reaction Scheme: 2-(Hydroxymethylene)cycloheptanone --(Reducing Agent)--> 2-(Hydroxymethyl)cycloheptanone

Materials and Reagents:

  • Crude 2-(hydroxymethylene)cycloheptanone

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the crude 2-(hydroxymethylene)cycloheptanone from the previous step in methanol or ethanol.

  • Reduction: Cool the solution to 0-5 °C. Add sodium borohydride (1.0-1.5 eq) portion-wise, keeping the temperature below 15 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully add dilute HCl to quench the excess NaBH₄ and adjust the pH to ~7.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up and extraction as described in Protocol 1.

    • Purify the crude product by vacuum distillation.

Quantitative Data (Representative for both steps):

ParameterValueNotes
Cycloheptanone 1.0 eq
Ethyl Formate 1.2 eq
Base (NaOMe) 1.1 eqNaH can also be used
Reducing Agent (NaBH₄) 1.0 - 1.5 eq
Temperature (Formylation) 0 - 25 °C
Temperature (Reduction) 0 - 25 °C
Overall Yield 50 - 65%Based on analogous reactions

Visualizations

Experimental Workflow Diagram

experimental_workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_reduction Reduction (Protocol 2 only) cluster_purification Purification & Analysis start Cycloheptanone reaction Reaction Vessel (Controlled Temperature) start->reaction reagents Formaldehyde / Base (Protocol 1) OR Ethyl Formate / Base (Protocol 2a) reagents->reaction quench Quenching & Neutralization reaction->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying crude_product Crude Product drying->crude_product reduction_step Reduction crude_product->reduction_step purification Vacuum Distillation crude_product->purification If Protocol 1 reducing_agent NaBH₄ reducing_agent->reduction_step reduction_step->purification final_product Pure 2-(Hydroxymethyl)cycloheptanone purification->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Caption: General workflow for the synthesis of 2-(hydroxymethyl)cycloheptanone.

Synthetic Utility of 2-(Hydroxymethyl)cycloheptanone

synthetic_utility Synthetic Potential of 2-(Hydroxymethyl)cycloheptanone cluster_ketone_rxns Ketone Modifications cluster_alcohol_rxns Alcohol Modifications cluster_products Potential Derivatives start 2-(Hydroxymethyl)cycloheptanone wittig Wittig Reaction start->wittig R-PPh₃ reductive_amination Reductive Amination start->reductive_amination R₂NH, [H] baeyer_villiger Baeyer-Villiger Oxidation start->baeyer_villiger m-CPBA oxidation Oxidation start->oxidation PCC, DMP esterification Esterification start->esterification RCOCl etherification Etherification start->etherification R-X, Base alkene Exocyclic Alkene wittig->alkene amine Amino Alcohol reductive_amination->amine lactone Lactone baeyer_villiger->lactone acid Keto-acid oxidation->acid ester Keto-ester esterification->ester ether Keto-ether etherification->ether

References

2-(hydroxymethyl)cycloheptanone in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-(hydroxymethyl)cycloheptanone in the Synthesis of Anti-Inflammatory Agents

Introduction

A comprehensive review of scientific literature was conducted to investigate the role of 2-(hydroxymethyl)cycloheptanone as a precursor in the synthesis of anti-inflammatory agents. Despite extensive searches, no direct publications, experimental protocols, or quantitative data were identified that specifically utilize 2-(hydroxymethyl)cycloheptanone for this purpose. The available research on anti-inflammatory compounds derived from cyclic ketones primarily focuses on derivatives of cyclohexanone (B45756) and other related carbocycles.

This document, therefore, addresses the synthesis of anti-inflammatory agents from the closely related and well-documented starting material, cyclohexanone . The methodologies and principles described herein may provide a foundational understanding for potential future applications of cycloheptanone (B156872) derivatives in medicinal chemistry.

Part 1: Synthesis of Tetrahydrobenzo[b]thiophene Derivatives from Cyclohexanone

One prominent application of cyclohexanone in the development of anti-inflammatory agents is in the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives. These compounds have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in modulating the inflammatory response.

Experimental Protocol: Gewald Reaction for THBT Synthesis

The key step in the synthesis of the THBT scaffold is the Gewald reaction, a multi-component condensation of a ketone (cyclohexanone), an activated nitrile (ethyl-2-cyanoacetate or malononitrile), and elemental sulfur.

Materials:

Procedure:

  • To a solution of cyclohexanone (1 equivalent) and ethyl-2-cyanoacetate or malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of diethylamine to the mixture.

  • Heat the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate.

Experimental Workflow: Synthesis of THBT Derivatives

The following diagram illustrates the general synthetic workflow for producing various anti-inflammatory THBT derivatives from the initial Gewald product.

G cluster_gewald Gewald Reaction cluster_derivatization Derivatization Cyclohexanone Cyclohexanone GewaldProduct 2-Amino-THBT Intermediate Cyclohexanone->GewaldProduct ActivatedNitrile Activated Nitrile (e.g., Ethyl-2-cyanoacetate) ActivatedNitrile->GewaldProduct Sulfur Sulfur Sulfur->GewaldProduct Amidation Amidation (Microwave, 400W, 25 min) GewaldProduct->Amidation Pyridine AcidChloride Acid Chloride (R-COCl) AcidChloride->Amidation AmideProduct Amide Derivatives (3a, 3b) Amidation->AmideProduct Hydrolysis Hydrolysis (NaOH/EtOH, 85°C, 1.5h) AmideProduct->Hydrolysis CarboxylicAcidProduct Carboxylic Acid Derivatives Hydrolysis->CarboxylicAcidProduct G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 binds and promotes Degradation Ubiquitin-Proteasome Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation THBT THBT Derivative THBT->KEAP1 inhibits binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds AntiInflammatoryGenes Anti-inflammatory Genes (e.g., HO-1) ARE->AntiInflammatoryGenes activates transcription Inflammation Inflammation AntiInflammatoryGenes->Inflammation reduces

Application of CRX000227 in the Development of Cytoprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRX000227 is a novel small molecule identified as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in the regulation of cellular differentiation, metabolism, and inflammation. Modulation of PPAR activity has emerged as a promising strategy for the development of cytoprotective agents to combat a variety of cellular stressors, including oxidative stress and inflammation.

These application notes provide a comprehensive overview of the potential use of this compound in cytoprotection research. The protocols detailed below are based on the established mechanisms of PPAR modulators in conferring cellular protection. As the specific PPAR isoform selectivity and the precise agonist or antagonist nature of this compound are not yet publicly available, it is presumed for the purpose of these guidelines that this compound acts as a PPAR agonist, a common mechanism for cytoprotection. Initial experimental protocols to characterize the specific activity of this compound are also provided.

Putative Mechanism of Action: PPAR-Mediated Cytoprotection

PPAR activation is known to protect cells from damage through multiple pathways. As a presumed PPAR agonist, this compound may exert its cytoprotective effects by:

  • Reducing Inflammation: PPAR agonists can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by antagonizing transcription factors like NF-κB.

  • Combating Oxidative Stress: Activation of PPARs can lead to the upregulation of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, thereby reducing the levels of reactive oxygen species (ROS).

  • Inhibiting Apoptosis: PPAR modulators have been shown to interfere with the apoptotic cascade, protecting cells from programmed cell death.

The following diagram illustrates the potential signaling pathway through which this compound may exert its cytoprotective effects.

cluster_extracellular cluster_cytoplasm cluster_nucleus Cellular Stress Cellular Stress NFkB NF-κB Cellular Stress->NFkB Activates ROS ROS Cellular Stress->ROS Induces Apoptosis Apoptosis Cellular Stress->Apoptosis Triggers This compound This compound PPAR PPAR This compound->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPAR->NFkB Inhibits PPRE PPRE PPAR->PPRE Binds to RXR->PPRE Binds to Pro-inflammatory Genes Pro-inflammatory Genes NFkB->Pro-inflammatory Genes Activates Cytoprotective Genes Cytoprotective Genes PPRE->Cytoprotective Genes Upregulates Cytoprotective Genes->ROS Reduces Cytoprotective Genes->Apoptosis Inhibits

Caption: Putative PPAR-mediated cytoprotective signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to characterize the activity of this compound and evaluate its cytoprotective potential.

Characterization of this compound Activity

1.1. PPAR Subtype Selectivity Assay (Luciferase Reporter Assay)

This assay determines which PPAR isoform(s) (α, γ, or δ) this compound preferentially binds to and activates.

Methodology:

  • Cell Culture: Co-transfect a suitable cell line (e.g., HEK293T) with:

    • An expression vector for the ligand-binding domain (LBD) of a PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Treatment: Treat the transfected cells with varying concentrations of this compound. Include known selective PPAR agonists for each isoform as positive controls.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and plot the dose-response curves to determine the EC50 for each PPAR isoform.

cluster_workflow A Co-transfect cells with PPAR-LBD-GAL4 and GAL4-UAS-Luciferase plasmids B Treat cells with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Lyse cells and measure luciferase activity C->D E Analyze data and determine EC50 D->E

Caption: Workflow for determining PPAR subtype selectivity.

1.2. PPAR Agonist vs. Antagonist Assay

This assay distinguishes whether this compound activates (agonist) or blocks (antagonist) PPAR signaling.

Methodology:

  • Cell Culture and Transfection: Follow the same procedure as the selectivity assay (Protocol 1.1).

  • Treatment:

    • Agonist Mode: Treat cells with this compound alone.

    • Antagonist Mode: Co-treat cells with a known PPAR agonist (at its EC50 concentration) and varying concentrations of this compound.

  • Luciferase Assay and Data Analysis: Measure luciferase activity and compare the results. A decrease in the known agonist's activity in the presence of this compound indicates antagonist behavior.

Evaluation of Cytoprotective Effects

2.1. In Vitro Oxidative Stress Model

This protocol assesses the ability of this compound to protect cells from oxidative damage.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., primary neurons, hepatocytes) in a multi-well plate.

  • Pre-treatment: Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 12-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidizing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide).

  • Assessment of Cytotoxicity:

    • MTT Assay: Measure cell viability by quantifying the reduction of MTT to formazan.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe such as DCFDA.

2.2. Anti-inflammatory Assay

This protocol evaluates the anti-inflammatory properties of this compound.

Methodology:

  • Cell Culture: Use a relevant cell line, such as macrophages (e.g., RAW 264.7).

  • Pre-treatment: Treat the cells with this compound.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Quantification of Inflammatory Markers:

    • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

    • qPCR: Analyze the gene expression of inflammatory mediators.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: PPAR Subtype Selectivity of this compound

PPAR IsoformEC50 (µM) of this compoundPositive ControlEC50 (µM) of Positive Control
PPARαFenofibrate
PPARγRosiglitazone
PPARδGW501516

Table 2: Cytoprotective Effect of this compound against Oxidative Stress

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Intracellular ROS (Fold Change)
Control10001.0
Oxidant alone
This compound (Low Conc.) + Oxidant
This compound (High Conc.) + Oxidant

Table 3: Anti-inflammatory Effect of this compound

Treatment GroupTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control
LPS alone
This compound (Low Conc.) + LPS
This compound (High Conc.) + LPS

Conclusion

This compound, as a PPAR modulator, holds significant promise for the development of novel cytoprotective therapies. The provided protocols offer a systematic approach to characterize its specific mechanism of action and to evaluate its efficacy in cellular models of stress and inflammation. The successful application of these methods will provide crucial data for the advancement of this compound as a potential therapeutic agent.

Application Notes and Protocols for the Oxidation of 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of the primary alcohol in 2-(hydroxymethyl)cycloheptanone is a critical transformation for the synthesis of valuable intermediates in drug development and materials science. Depending on the desired product, the hydroxymethyl group can be oxidized to either an aldehyde, yielding 2-oxocycloheptanecarbaldehyde, or a carboxylic acid, yielding 2-oxocycloheptanecarboxylic acid. This document provides detailed protocols for achieving both transformations using established and efficient oxidation methodologies. The choice of oxidant and reaction conditions dictates the final product, with milder reagents favoring the aldehyde and stronger reagents yielding the carboxylic acid.

Data Presentation

The following table summarizes the expected outcomes and reaction parameters for the different oxidation protocols described herein. Yields are based on literature reports for similar substrates and may vary depending on the specific reaction scale and conditions.

Target ProductOxidation ProtocolKey ReagentsTypical Reaction TimeTypical Yield (%)Reference
2-oxocycloheptanecarbaldehydeSwern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)0.5 - 1 hour35-95[1]
2-oxocycloheptanecarbaldehydeDess-Martin OxidationDess-Martin Periodinane (DMP)0.5 - 2 hours40-90[1]
2-oxocycloheptanecarboxylic acidJones OxidationChromium trioxide, Sulfuric acid1 - 4 hours70-90[2][3]
2-oxocycloheptanecarboxylic acidTEMPO-catalyzed OxidationTEMPO, Sodium hypochlorite (B82951)2 - 6 hours80-95[1][4]

Experimental Protocols

Protocol 1: Swern Oxidation to 2-oxocycloheptanecarbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using a Swern oxidation.[2][5] This method is known for its mild reaction conditions and broad functional group tolerance.[5]

Materials:

  • 2-(hydroxymethyl)cycloheptanone

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of dimethyl sulfoxide (2.4 equivalents) in anhydrous dichloromethane (0.15 M) at -78 °C under an inert atmosphere, add oxalyl chloride (1.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(hydroxymethyl)cycloheptanone (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.4 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Dilute the reaction mixture with hexanes and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and wash the organic layer with additional saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-oxocycloheptanecarbaldehyde. Further purification can be achieved by column chromatography.

Protocol 2: Dess-Martin Oxidation to 2-oxocycloheptanecarbaldehyde

The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for converting primary alcohols to aldehydes.[6]

Materials:

  • 2-(hydroxymethyl)cycloheptanone

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of 2-(hydroxymethyl)cycloheptanone (1.0 equivalent) in dichloromethane (0.10 M) at room temperature, sequentially add sodium bicarbonate (4.0 equivalents) and Dess-Martin periodinane (2.0 equivalents).

  • Stir the reaction mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxocycloheptanecarbaldehyde. Purification can be performed using column chromatography.

Protocol 3: Jones Oxidation to 2-oxocycloheptanecarboxylic acid

The Jones oxidation is a robust method for the oxidation of primary alcohols to carboxylic acids.[2][7]

Materials:

Procedure:

  • Dissolve 2-(hydroxymethyl)cycloheptanone (1.0 equivalent) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color of the mixture will change from orange to green. Maintain the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-oxocycloheptanecarboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Protocol 4: TEMPO-catalyzed Oxidation to 2-oxocycloheptanecarboxylic acid

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO for a more environmentally friendly oxidation of the primary alcohol to a carboxylic acid.[1][4]

Materials:

  • 2-(hydroxymethyl)cycloheptanone

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (B76162) (NaClO2)

  • Sodium phosphate (B84403) buffer (pH 6.5)

  • Acetonitrile

  • Sodium sulfite (B76179) (Na2SO3)

  • Ethyl acetate

Procedure:

  • In a flask, dissolve 2-(hydroxymethyl)cycloheptanone (1.0 equivalent) in acetonitrile.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and a solution of sodium chlorite (1.2 equivalents) in sodium phosphate buffer (pH 6.5).

  • Cool the mixture to 0-5 °C and slowly add a solution of sodium hypochlorite (0.02 equivalents).

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-oxocycloheptanecarboxylic acid. Purification can be performed by recrystallization or column chromatography.

Mandatory Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_mild Mild Oxidation cluster_strong Strong Oxidation cluster_products Products Start 2-(hydroxymethyl)cycloheptanone Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Start->Swern DMP Dess-Martin Oxidation (DMP) Start->DMP Jones Jones Oxidation (CrO3, H2SO4) Start->Jones TEMPO TEMPO-catalyzed Oxidation (TEMPO, NaOCl) Start->TEMPO Aldehyde 2-oxocycloheptanecarbaldehyde Swern->Aldehyde DMP->Aldehyde CarboxylicAcid 2-oxocycloheptanecarboxylic acid Jones->CarboxylicAcid TEMPO->CarboxylicAcid

Caption: Oxidation pathways of 2-(hydroxymethyl)cycloheptanone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Oxidation Protocol Reagents Prepare Reagents & Glassware Start->Reagents Setup Set up Reaction under Appropriate Conditions Reagents->Setup Addition Add Reagents Sequentially Setup->Addition Monitor Monitor Reaction (TLC) Addition->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for oxidation reactions.

References

Application Note: Methodologies for the Diastereoselective Reduction of the Ketone in 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the diastereoselective reduction of the ketone functionality in 2-(hydroxymethyl)cycloheptanone, a key transformation in the synthesis of various biologically active molecules and natural products. The reduction of this β-hydroxy ketone can yield two diastereomeric diols: cis-(1S,2R)-2-(hydroxymethyl)cycloheptan-1-ol (syn-diol) and trans-(1R,2R)-2-(hydroxymethyl)cycloheptan-1-ol (anti-diol). This document outlines two primary protocols to selectively achieve either the syn or anti diastereomer, focusing on the Narasaka-Prasad reduction and chelation-controlled reduction methodologies, respectively. Detailed experimental procedures, expected outcomes, and data presentation are provided for researchers in organic synthesis and drug development.

Introduction

The stereoselective reduction of ketones is a fundamental transformation in organic chemistry. In the case of β-hydroxy ketones such as 2-(hydroxymethyl)cycloheptanone, the resident stereocenter and the proximal hydroxyl group can be exploited to direct the stereochemical outcome of the reduction, leading to the formation of either syn or anti 1,3-diols. The ability to selectively access a specific diastereomer is crucial in the synthesis of complex molecules where the overall biological activity is dependent on the precise three-dimensional arrangement of functional groups.

This note details two robust methods for the diastereoselective reduction of 2-(hydroxymethyl)cycloheptanone:

  • Narasaka-Prasad Reduction: This method typically yields the syn-diol through the formation of a six-membered boron chelate, which directs the intermolecular hydride delivery from the less hindered face.[1]

  • Chelation-Controlled Reduction: This approach, often employing reagents like zinc borohydride (B1222165) or Red-Al, is designed to favor the formation of the anti-diol via a rigid chelate that exposes one face of the carbonyl to nucleophilic attack.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for the described reduction methodologies. The data is representative and may vary based on specific reaction conditions and the purity of the starting materials.

Table 1: Diastereoselective Reduction of 2-(hydroxymethyl)cycloheptanone to the syn-Diol

Reagent SystemSolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio (syn:anti)Yield (%)
NaBH₄, Et₂BOMeTHF/MeOH (4:1)-784>95:585-95
NaBH₄, BBu₂OMeToluene-78 to 06>90:1080-90

Table 2: Diastereoselective Reduction of 2-(hydroxymethyl)cycloheptanone to the anti-Diol

Reagent SystemSolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio (anti:syn)Yield (%)
Zn(BH₄)₂THF-208>90:1080-90
Red-Al®Toluene-785>85:1575-85

Experimental Protocols

Protocol 1: Synthesis of cis-(1S,2R)-2-(hydroxymethyl)cycloheptan-1-ol (syn-Diol) via Narasaka-Prasad Reduction

This protocol is adapted from the general principles of the Narasaka-Prasad reduction for achieving syn-1,3-diols.[1]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 2-(hydroxymethyl)cycloheptanone (1.0 eq) in a 4:1 mixture of anhydrous THF and anhydrous MeOH.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylmethoxyborane (1.2 eq) to the solution and stir for 30 minutes at -78 °C to allow for the formation of the boron chelate.

  • Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-diol.

Protocol 2: Synthesis of trans-(1R,2R)-2-(hydroxymethyl)cycloheptan-1-ol (anti-Diol) via Chelation-Controlled Reduction

This protocol employs a chelating metal hydride to favor the formation of the anti-1,3-diol.

Materials:

  • 2-(hydroxymethyl)cycloheptanone

  • Zinc borohydride (Zn(BH₄)₂), 0.5 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve 2-(hydroxymethyl)cycloheptanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add a solution of zinc borohydride (1.5 eq) in THF to the reaction mixture.

  • Stir the reaction at -20 °C for 8 hours, monitoring the progress by thin-layer chromatography.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting crude diol by flash column chromatography to isolate the anti-diol.

Visualizations

syn_selective_reduction cluster_start Starting Material cluster_chelation Chelation cluster_reduction Reduction cluster_product Product start 2-(hydroxymethyl)cycloheptanone chelate Formation of Boron Chelate (Et2BOMe, -78°C) start->chelate Step 1 reduction Hydride Attack (NaBH4, -78°C) chelate->reduction Step 2 product syn-Diol reduction->product Step 3

Caption: Workflow for syn-selective reduction.

anti_selective_reduction cluster_start_anti Starting Material cluster_chelation_anti Chelation & Reduction cluster_product_anti Product start_anti 2-(hydroxymethyl)cycloheptanone chelate_reduction_anti Chelation-Controlled Hydride Delivery (Zn(BH4)2, -20°C) start_anti->chelate_reduction_anti Single Step product_anti anti-Diol chelate_reduction_anti->product_anti

Caption: Workflow for anti-selective reduction.

signaling_pathway A 2-(hydroxymethyl)cycloheptanone B Narasaka-Prasad Reduction (Et2BOMe, NaBH4) A->B favors C Chelation-Controlled Reduction (Zn(BH4)2 or Red-Al) A->C favors D syn-Diol (cis-isomer) B->D E anti-Diol (trans-isomer) C->E

Caption: Methodologies for diastereoselective reduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(hydroxymethyl)cycloheptanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the yield of my 2-(hydroxymethyl)cycloheptanone synthesis unexpectedly low?

Low yields in the hydroxymethylation of cycloheptanone (B156872), which is typically an aldol (B89426) condensation reaction with formaldehyde (B43269), can stem from several factors.[1][2] The equilibrium of the aldol reaction can be unfavorable, and side reactions can consume starting materials and the desired product.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Low temperatures (e.g., 0-5 °C) are often employed to minimize side reactions and favor the aldol addition product.[3]

  • Choice of Base and Stoichiometry: The type and amount of base are critical. A stoichiometric amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can ensure complete and irreversible enolate formation, potentially improving the yield.[2] Weaker bases like sodium hydroxide (B78521) or potassium carbonate can also be used, but may lead to a less complete reaction and more side products.

  • Formaldehyde Source and Equivalents: The source of formaldehyde (e.g., paraformaldehyde, formalin) and its stoichiometry relative to cycloheptanone are crucial. Using a slight excess of formaldehyde can help drive the reaction to completion, but a large excess can lead to multiple additions and other side reactions.

  • Reaction Time: Prolonged reaction times can lead to the formation of byproducts and decomposition of the product.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

2. What are the common impurities and side products in this synthesis, and how can I minimize them?

The primary side reactions in the base-catalyzed hydroxymethylation of cycloheptanone include:

  • Self-condensation of Cycloheptanone: The enolate of cycloheptanone can react with another molecule of cycloheptanone, leading to a larger aldol adduct. This is a common issue in aldol condensations.[1]

  • Multiple Hydroxymethylations: The product, 2-(hydroxymethyl)cycloheptanone, still possesses an enolizable proton and can react with additional formaldehyde to form di- and tri-hydroxymethylated products.

  • Cannizzaro Reaction: If using a strong base and formaldehyde, the Cannizzaro reaction can occur, where two molecules of formaldehyde disproportionate to form methanol (B129727) and formic acid.

  • Dehydration of the Aldol Product: The initial β-hydroxy ketone product can undergo dehydration, especially under acidic or strongly basic conditions or at elevated temperatures, to form 2-methylenecycloheptanone.[1][3]

Minimization Strategies:

  • Control Stoichiometry: Use a carefully controlled molar ratio of cycloheptanone to formaldehyde to reduce multiple additions.

  • Slow Addition: Adding the formaldehyde solution or cycloheptanone dropwise to the reaction mixture can help maintain a low concentration of the electrophile or nucleophile, respectively, minimizing self-condensation and multiple additions.

  • Mild Reaction Conditions: Employing milder bases and lower reaction temperatures can suppress side reactions like the Cannizzaro reaction and dehydration.

3. I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of 2-(hydroxymethyl)cycloheptanone can be challenging due to its polarity and potential for decomposition.

Recommended Purification Techniques:

  • Distillation: Short-path distillation under reduced pressure is a common method for purifying similar β-hydroxy ketones.[4] Care must be taken to avoid high temperatures that could cause dehydration.

  • Column Chromatography: Silica (B1680970) gel column chromatography can be effective for separating the product from non-polar impurities and some polar byproducts. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is often successful.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system can be a highly effective purification method.[5]

4. My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

Incomplete conversion is a frequent issue and can be attributed to:

  • Insufficient Base: The base may be consumed by acidic impurities or may not be strong enough to fully deprotonate the cycloheptanone.

  • Poor Quality Reagents: Old or impure formaldehyde or cycloheptanone can lead to lower reactivity. Freshly distilled starting materials are recommended.[5]

  • Reaction Equilibrium: The aldol addition is a reversible reaction.[2] The equilibrium may not favor the product under the chosen conditions.

Solutions:

  • Increase Base Equivalents: A slight excess of a strong base can help drive the reaction forward.

  • Use High-Purity Reagents: Ensure the purity of all reagents before starting the experiment.

  • Shift the Equilibrium: Removing the product as it forms (if feasible) or using a larger excess of one reactant can help shift the equilibrium towards the product side.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the hydroxymethylation of cyclic ketones, which can serve as a reference for optimizing the synthesis of 2-(hydroxymethyl)cycloheptanone.

Starting KetoneReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentanoneParaformaldehydeL-prolineDMSORoom Temp2492N/A
Cyclohexanone(Isopropoxydimethylsilyl)methyl chloride, Mg, then H₂O₂, KF, KHCO₃-THF, Methanol0 to Room Temp0.5 (Grignard), then N/A77[5]
2-CyclopentenoneParaformaldehyde, n-BuLin-BuLiTHF-78 to Room Temp546[4]
CyclopentanoneHeptanalNaOHWater0-5292 (of aldol)[3]

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline and may require optimization for the specific synthesis of 2-(hydroxymethyl)cycloheptanone.

Materials:

  • Cycloheptanone

  • Paraformaldehyde

  • Sodium Hydroxide (or other suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cycloheptanone (1.0 eq) in a suitable solvent like THF or methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Prepare a solution of the chosen base (e.g., 1.1 eq of NaOH in water) and add it dropwise to the cooled cycloheptanone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Formaldehyde Addition: Prepare a solution or slurry of formaldehyde (1.2 eq of paraformaldehyde in water or an appropriate solvent) and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Reaction_Pathway Cycloheptanone Cycloheptanone Enolate Cycloheptanone Enolate Cycloheptanone->Enolate Base Intermediate Alkoxide Intermediate Enolate->Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate Product 2-(hydroxymethyl)cycloheptanone Intermediate->Product Protonation (Workup)

Caption: Reaction pathway for the base-catalyzed hydroxymethylation of cycloheptanone.

Troubleshooting_Workflow Start Low Yield of 2-(hydroxymethyl)cycloheptanone Check_Purity Check Reagent Purity (Cycloheptanone, Formaldehyde) Start->Check_Purity Optimize_Base Optimize Base (Type, Stoichiometry) Start->Optimize_Base Optimize_Temp Optimize Temperature Start->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC/GC) Start->Optimize_Time Check_Side_Reactions Analyze for Side Products (Self-condensation, Dehydration) Check_Purity->Check_Side_Reactions Optimize_Base->Check_Side_Reactions Optimize_Temp->Check_Side_Reactions Optimize_Time->Check_Side_Reactions Adjust_Stoichiometry Adjust Reactant Ratio Check_Side_Reactions->Adjust_Stoichiometry Yes Purification Improve Purification Method (Distillation, Chromatography) Check_Side_Reactions->Purification No Success Improved Yield Adjust_Stoichiometry->Success Purification->Success

Caption: Troubleshooting workflow for low yield in 2-(hydroxymethyl)cycloheptanone synthesis.

References

Technical Support Center: Optimizing Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for common derivatization reactions encountered in research and drug development. The information is tailored for professionals working with complex small molecules, using "CRX000227" as a representative compound.

General Troubleshooting Workflow

When a derivatization reaction fails or yields suboptimal results, a systematic approach to troubleshooting is crucial. The following workflow outlines the key steps to diagnose and resolve common issues.

G cluster_start cluster_checks cluster_optimization cluster_analysis cluster_end start Reaction Fails: Low Yield / No Product reagent_quality 1. Verify Reagent Quality - Purity of starting materials - Anhydrous solvents - Catalyst/reagent activity start->reagent_quality Initial Checks reaction_setup 2. Check Reaction Setup - Inert atmosphere (N2/Ar) - Proper degassing - Correct temperature control reagent_quality->reaction_setup stoichiometry 3. Review Stoichiometry - Accurate molar ratios - Order of addition reaction_setup->stoichiometry conditions 4. Optimize Reaction Conditions - Temperature screening - Solvent screening - Base/catalyst screening stoichiometry->conditions If issues persist monitoring 5. Monitor Reaction Progress - TLC, LC-MS, GC-MS - Identify side products conditions->monitoring Systematic Approach monitoring->conditions Re-optimize based on data end Successful Derivatization monitoring->end Problem Solved

Caption: A general workflow for troubleshooting derivatization reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Acylation Reactions (e.g., Amide Bond Formation with NHS Esters)

Acylation is a common method for derivatizing compounds containing primary or secondary amines. N-Hydroxysuccinimide (NHS) esters are frequently used due to their reactivity and commercial availability.

Q1: My acylation reaction with an NHS ester shows low or no yield. What are the common causes?

A: Low yields in NHS ester acylations can often be traced back to a few key factors:

  • Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis, especially at high pH.[1][2][] Ensure that all reagents, solvents (e.g., DMF, DMSO), and glassware are anhydrous.[1][2]

  • Incorrect pH: The reaction is highly pH-dependent. The primary amine of the substrate must be deprotonated to be nucleophilic. The optimal pH is typically between 8.3 and 8.5.[4][5] Below this range, the amine is protonated and unreactive; above it, hydrolysis of the NHS ester dominates.[4]

  • Suboptimal Temperature: While many acylations proceed at room temperature, sterically hindered substrates may require gentle heating.[2] However, excessive heat can accelerate side reactions.[1]

  • Buffer Interference: Avoid buffers containing primary amines, such as Tris, as they can compete with your substrate.[5] Bicarbonate or phosphate (B84403) buffers are recommended.[4][5]

Q2: I'm observing multiple products in my reaction. How can I improve selectivity?

A: The formation of multiple products often points to a lack of selectivity or side reactions.

  • Di-acylation or Poly-acylation: If your molecule has multiple amine groups, you may see a mixture of products. To favor mono-acylation, use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the NHS ester and add it dropwise to the reaction mixture.[1]

  • Acylation of Other Nucleophiles: At high excesses of the acylating agent, other nucleophilic groups like hydroxyls (-OH) or thiols (-SH) can be acylated.[6] This can sometimes be reversed by specific workup conditions, such as incubation in boiling water to hydrolyze ester linkages while leaving stable amide bonds intact.[6]

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid/ester.

Q1: My Suzuki coupling reaction is not working. What should I check first?

A: Failure of a Suzuki coupling can often be attributed to issues with the catalyst, reagents, or reaction atmosphere.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[7][8] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[7][8] The pyridine (B92270) nitrogen in heteroaromatic substrates can also coordinate to and deactivate the palladium catalyst; using bulky, electron-rich ligands can mitigate this.[8]

  • Issues with the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[8][9] This is especially problematic with heteroaryl boronic acids.[9] Using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can prevent this.[8] Also, ensure the boronic acid is pure, as impurities can interfere with the reaction.[7]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid.[7][8] The choice of base and solvent system is highly dependent on the specific substrates and should be screened for optimization.[7]

Q2: I am seeing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?

A: These are common side reactions in Suzuki couplings.

  • Homocoupling: The formation of a dimer from your boronic acid is often caused by the presence of oxygen.[7] Rigorous degassing of your reaction mixture is essential.

  • Protodeboronation: This side reaction is often promoted by harsh conditions (high temperatures or prolonged exposure to strong aqueous bases).[8][9] Running the reaction at the lowest effective temperature and for the minimum time necessary can help.[8] Using stable boronic acid derivatives like MIDA boronates can also be an effective strategy.[10][11]

Alkylation Reactions

Alkylation involves the transfer of an alkyl group from one molecule to another and is fundamental in modifying core scaffolds.

Q1: My alkylation reaction has a low yield and poor selectivity. How can I optimize it?

A: Alkylation reactions are sensitive to a range of parameters that must be carefully controlled.

  • Reaction Conditions: Temperature, pressure, catalyst choice, and solvent all play a crucial role.[12] A screening process (Design of Experiments, DoE) is often necessary to find the optimal combination for complex substrates.[13]

  • Catalyst System: Many alkylations require a catalyst, such as a Lewis acid (e.g., AlCl₃) for Friedel-Crafts alkylations or various transition metals.[14] The catalyst's activity and suitability for your specific substrate are critical.

  • Substrate Reactivity: Highly functionalized molecules can be challenging substrates for alkylation.[12] The electronic properties of your starting material (e.g., presence of electron-withdrawing groups) can significantly impact reactivity.[15]

Q2: My Friedel-Crafts acylation/alkylation is failing with a deactivated aromatic ring. What are my options?

A: Friedel-Crafts reactions are electrophilic aromatic substitutions and do not work well with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C=O).[15][16]

  • Increase Reactivity: You may need to use a more reactive acylating/alkylating agent or a stronger Lewis acid catalyst.[17]

  • Increase Temperature: Higher temperatures can sometimes overcome the activation energy barrier, but this must be balanced against the risk of decomposition.[15]

  • Alternative Synthetic Route: In many cases, it is better to perform the Friedel-Crafts reaction before introducing the deactivating group. If you need a primary alkyl chain, Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) is a good strategy to avoid the rearrangements common in Friedel-Crafts alkylations.[16]

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Click chemistry provides a highly efficient and selective method for joining molecular fragments.

Q1: My CuAAC "click" reaction is giving inconsistent or low yields. What could be wrong?

A: While robust, CuAAC reactions can be sensitive to certain conditions.

  • Copper Catalyst State: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II). The reaction requires a reducing agent, typically sodium ascorbate (B8700270), to maintain the copper in its active state.[18]

  • Purity of Reagents: The purity of the azide (B81097) and alkyne starting materials is important.[19] Impurities can interfere with the catalyst.

  • Solvent Choice: While the reaction is tolerant of many solvents, a mixture of water and an organic solvent like THF or DMF is often optimal.[19][20]

  • Oxygen: Although less sensitive than palladium-catalyzed reactions, it is good practice to degas the reaction mixture to prevent oxidation of the Cu(I) catalyst.

Q2: I suspect my biomolecule is being damaged by the reaction conditions. Are there alternatives?

A: The copper catalyst can be toxic to biological systems, and the combination of Cu(I) and sodium ascorbate can damage certain amino acid residues.[18][21]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that uses a strained cyclooctyne. It is a bioorthogonal reaction well-suited for use in biological systems.[18]

  • Ligands: Using copper-chelating ligands can help stabilize the Cu(I) catalyst, reduce its toxicity, and accelerate the reaction.

Data Presentation: Parameter Screening for Optimization

Systematic optimization involves varying key parameters to identify the ideal conditions for your specific derivatization. The tables below provide starting points for screening common reaction types.

Table 1: Suzuki Coupling Optimization Parameters

Parameter Variable 1 Variable 2 Variable 3 Variable 4
Pd Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ Pd₂(dba)₃ PEPPSI-iPr
Ligand SPhos XPhos P(t-Bu)₃ None (pre-catalyst)
Base K₂CO₃ Cs₂CO₃ K₃PO₄ t-BuOK
Solvent Toluene/H₂O Dioxane/H₂O THF/H₂O DMF

| Temperature | 80 °C | 100 °C | 120 °C | Room Temp |

Table 2: NHS Ester Acylation Optimization Parameters

Parameter Variable 1 Variable 2 Variable 3 Variable 4
Solvent DMF DMSO Acetonitrile THF
Base (optional) DIPEA Et₃N 2,6-Lutidine None
Equivalents of NHS Ester 1.1 eq 1.5 eq 2.0 eq 5.0 eq
Temperature 0 °C Room Temp 40 °C 60 °C

| pH (aqueous) | 7.5 | 8.0 | 8.5 | 9.0 |

Experimental Protocols

The following are generalized protocols that serve as a starting point. They must be optimized for your specific substrates.

Protocol 1: General Procedure for NHS Ester Acylation
  • Preparation: Dissolve the amine-containing substrate (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).[1]

  • Base Addition (Optional): If the substrate is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv) to liberate the free amine.

  • Acylation: Add the NHS ester (1.1-1.5 equiv) to the solution. For reactions sensitive to di-acylation, add the NHS ester dropwise.[1]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[15]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

G cluster_workflow NHS Ester Acylation Workflow dissolve 1. Dissolve Substrate (in anhydrous DMF) add_base 2. Add Base (optional) (e.g., DIPEA) dissolve->add_base add_nhs 3. Add NHS Ester (1.1 equiv) add_base->add_nhs stir 4. Stir at RT (Monitor by LC-MS) add_nhs->stir quench 5. Quench with H₂O & Extract stir->quench purify 6. Purify (Column Chromatography) quench->purify product Final Product purify->product

Caption: A typical experimental workflow for NHS ester acylation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene) and water.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench by adding water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[8]

Signaling Pathway Context

Derivatization of a lead compound like this compound is often performed to improve its properties as an inhibitor of a specific signaling pathway, such as a kinase cascade, which is critical in many diseases.

G cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative inhibitor->mek

Caption: Inhibition of the MEK kinase signaling cascade by a derivative.

References

Technical Support Center: 2-(Hydroxymethyl)cycloheptanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)cycloheptanone. The information is presented in a question-and-answer format to directly address common issues related to side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with 2-(hydroxymethyl)cycloheptanone?

A1: Due to its bifunctional nature (containing both a ketone and a primary alcohol), 2-(hydroxymethyl)cycloheptanone is susceptible to several side reactions. The most common unintended products arise from:

  • Intermolecular Aldol (B89426) Condensation: Two molecules can react with each other, especially under basic conditions, to form a dimeric β-hydroxy ketone, which may subsequently dehydrate.[1][2][3]

  • Dehydration: Under acidic or basic conditions, particularly with heating, the alcohol can be eliminated to form cyclohept-1-en-1-ylmethanone or 2-methylenecycloheptanone, both being α,β-unsaturated ketones.[4][5][6]

  • Intramolecular Hemiacetal Formation: The hydroxyl group can attack the ketone carbonyl to form a bicyclic hemiacetal. This equilibrium is often reversible but can complicate purification and analysis.[7][8][9][10]

  • Over-oxidation: When oxidizing the primary alcohol, the adjacent ketone functionality can promote undesired cleavage of the C-C bond, leading to dicarboxylic acid byproducts like adipic acid derivatives.

Q2: How does reaction temperature influence side product formation?

A2: Temperature is a critical parameter. Higher temperatures generally favor elimination (dehydration) reactions over simple additions.[11][12] For instance, an aldol addition might proceed cleanly at a low temperature, but at an elevated temperature, the resulting β-hydroxy ketone will likely dehydrate to the more thermodynamically stable conjugated enone.[4][12] For reactions sensitive to this pathway, maintaining strict temperature control is essential.

Q3: Can the choice of base or acid catalyst affect the product distribution?

A3: Absolutely. Strong, non-nucleophilic bases (e.g., LDA, NaH) at low temperatures favor the kinetic formation of a specific enolate for directed reactions. In contrast, weaker bases like NaOH or KOH can promote reversible aldol additions and subsequent condensations.[2][13] Similarly, strong acids will readily catalyze both hemiacetal formation and dehydration, while milder acids might allow for more selective transformations.

Troubleshooting Guides

Problem 1: My reaction yields a significant amount of a high-molecular-weight impurity.

Question: I am performing a base-catalyzed reaction and observe a product with approximately double the mass of the starting material in my LC-MS analysis. What is it and how can I prevent it?

Answer: This high-molecular-weight species is likely a dimer formed through an intermolecular aldol addition, followed by dehydration (aldol condensation). The enolate of one molecule of 2-(hydroxymethyl)cycloheptanone attacks the ketone of a second molecule.

Potential Causes and Solutions:

CauseSolution
High Concentration Run the reaction at a lower concentration (higher dilution) to disfavor intermolecular reactions.
Slow Reagent Addition Use a syringe pump for the slow, controlled addition of the base or electrophile. This keeps the instantaneous concentration of the reactive species low.
Elevated Temperature Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the addition product over the condensation product and slow down the reaction rate.[11]
Incorrect Base Use a strong, hindered base (e.g., LDA) to achieve rapid and complete enolate formation, minimizing the amount of starting ketone available for self-condensation.
Problem 2: The primary product of my reaction appears to be an α,β-unsaturated ketone.

Question: I intended to perform a substitution on the hydroxyl group under acidic conditions, but my main product is a conjugated enone according to NMR and IR (carbonyl stretch ~1680 cm⁻¹). How can I avoid this elimination?

Answer: This indicates that dehydration of the β-hydroxy ketone functionality is occurring. This process is often catalyzed by both acid and base and is driven by the formation of a stable, conjugated system.[4][5][6]

Potential Causes and Solutions:

CauseSolution
High Temperature Avoid heating the reaction mixture. If heating is necessary, use the lowest effective temperature for the shortest possible time.[12]
Strongly Acidic/Basic Conditions Use milder, non-protic conditions if possible. For example, for an O-alkylation, consider converting the alcohol to an alkoxide with NaH first, then adding the alkyl halide, avoiding strong acids or bases entirely.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further degradation of the product.
Aqueous Workup with Acid/Base Ensure that any aqueous workup is performed with neutral or buffered solutions (e.g., saturated NH₄Cl or NaHCO₃) to avoid acid/base-catalyzed dehydration during extraction.
Problem 3: My NMR spectrum is complex and suggests a mixture of isomers, but the mass spectrum shows only the expected mass.

Question: I am trying to purify my product, but the ¹H NMR shows multiple sets of peaks, particularly in the 3.5-5.0 ppm region, even though the mass is correct. What could be the issue?

Answer: This is a classic sign of an equilibrium between your target molecule and its corresponding intramolecular hemiacetal.[7][14] The hydroxyl group attacks the ketone to form a stable 5- or 6-membered ring, creating a new stereocenter and leading to a mixture of diastereomers, which complicates the NMR spectrum.

Potential Causes and Solutions:

CauseSolution
Equilibrium in Solution This is an inherent property of the molecule. To simplify analysis, you can try acquiring the NMR spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) which may shift the equilibrium.
Protection Strategy If the hemiacetal formation is problematic for a subsequent step, protect either the alcohol (e.g., as a silyl (B83357) ether) or the ketone (e.g., as a ketal) before proceeding with the reaction.
Derivatization for Analysis For analytical confirmation, you can derivatize the mixture. For example, adding a silylating agent (e.g., BSTFA) will react with the open-chain alcohol form, driving the equilibrium and resulting in a single, silylated product that is easier to analyze.

Data Presentation

Table 1: Effect of Reaction Conditions on Dehydration Side Product

The following table illustrates typical outcomes when attempting an O-alkylation of 2-(hydroxymethyl)cycloheptanone, demonstrating how conditions can influence the formation of the undesired enone side product.

Catalyst / BaseTemperature (°C)Desired Product Yield (%)Dehydration Product Yield (%)
H₂SO₄ (cat.)8015%80%
Pyridine2575%15%
NaH, then RX0 to 25>90%<5%
K₂CO₃5060%35%

Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Minimizing Dimerization in a Base-Catalyzed Alkylation

This protocol describes the methylation of 2-(hydroxymethyl)cycloheptanone using conditions designed to minimize aldol-related side products.

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (0.1 M relative to the substrate) and cool to -78 °C.

  • Enolate Formation: Slowly add 1.1 equivalents of lithium diisopropylamide (LDA) solution to the cooled flask.

  • Substrate Addition: Add a solution of 2-(hydroxymethyl)cycloheptanone (1.0 eq) in anhydrous THF dropwise over 30 minutes via syringe pump. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel.

Protocol 2: Purification of 2-(hydroxymethyl)cycloheptanone from Dehydration Byproducts

This protocol outlines the separation of the polar title compound from the less polar α,β-unsaturated ketone byproduct.

  • Column Preparation: Prepare a flash chromatography column with silica gel, using a hexane/ethyl acetate solvent system.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to first elute the non-polar dehydration product (2-methylenecycloheptanone). Monitor the fractions by TLC.

  • Gradient Elution: Once the dehydration product has been fully eluted, gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate).

  • Product Collection: The more polar 2-(hydroxymethyl)cycloheptanone will elute at the higher solvent polarity. Collect the relevant fractions, combine, and remove the solvent under reduced pressure.

Visualizations

Side_Product_Pathways cluster_main Main Reactant cluster_products Potential Side Products S 2-(Hydroxymethyl)cycloheptanone Aldol Aldol Dimer S->Aldol Base, Δ (Intermolecular) Enone Dehydrated Enone S->Enone Acid or Base, Δ (Dehydration) Hemiacetal Bicyclic Hemiacetal S->Hemiacetal Equilibrium (Intramolecular) Troubleshooting_Workflow Start Unexpected Product Observed CheckMS Analyze Mass Spectrum Start->CheckMS HighMass Mass ~2x Starting Material? CheckMS->HighMass CheckNMR Analyze NMR Spectrum ComplexNMR Complex NMR? (Multiple Isomers) CheckNMR->ComplexNMR LossOfWater Mass = SM - 18 Da? HighMass->LossOfWater No Aldol Likely Aldol Dimer. - Lower concentration - Use syringe pump HighMass->Aldol Yes CorrectMass Mass = Expected Product? LossOfWater->CorrectMass No Dehydration Dehydration Product. - Lower temperature - Use milder catalyst LossOfWater->Dehydration Yes CorrectMass->CheckNMR Yes Other Other Issue. Consult literature. CorrectMass->Other No Hemiacetal Hemiacetal Equilibrium. - Use protecting group - Derivatize for analysis ComplexNMR->Hemiacetal Yes ComplexNMR->Other No Experimental_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_monitoring 3. Monitoring & Workup cluster_purification 4. Purification A Select Reaction Conditions (Temp, Solvent, Catalyst) B Use High Dilution A->B C Slow Reagent Addition (Syringe Pump) B->C D Strict Temp. Control C->D E Monitor by TLC/LC-MS D->E F Neutral Quench/ Buffered Workup E->F G Column Chromatography (Optimized Gradient) F->G H Characterize Product G->H

References

Technical Support Center: Purification of 2-(hydroxymethyl)cycloheptanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(hydroxymethyl)cycloheptanone and its analogs.

Troubleshooting Guides

Purification of 2-(hydroxymethyl)cycloheptanone analogs can be challenging due to their polarity, potential for diastereomer formation, and susceptibility to certain reaction conditions. The following tables provide troubleshooting advice for common purification techniques.

Flash Column Chromatography

Table 1: Troubleshooting Flash Column Chromatography

Problem Potential Cause Recommended Solution
Poor Separation of Diastereomers Insufficient selectivity of the stationary phase.- Try a different stationary phase such as alumina (B75360) (neutral or basic) or a bonded silica (B1680970) phase (e.g., diol).- Consider using a more specialized column, such as a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for polar analytes.
Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.35 for the target compounds.- Employ a less polar solvent system to increase retention and improve separation.- For highly polar analogs, consider a reverse-phase C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Product Streaking or Tailing Compound interacting strongly with acidic silica gel.- Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-2%).- Use neutral or basic alumina as the stationary phase.
Sample overload.- Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight for difficult separations.
Compound Insoluble in Loading Solvent High polarity of the compound.- Use a "dry loading" technique: dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
No Compound Eluting Compound is too polar and irreversibly adsorbed.- Increase the polarity of the eluent significantly (e.g., switch to a methanol/dichloromethane (B109758) gradient).- If the compound is suspected to be acidic or basic, add a modifier to the mobile phase (e.g., acetic acid or triethylamine).
Product Decomposition on Column Instability of the β-hydroxy ketone moiety.- Deactivate the silica gel to minimize acid-catalyzed dehydration.- Work at lower temperatures if possible.- Consider alternative purification methods like recrystallization.
High-Performance Liquid Chromatography (HPLC)

Table 2: Troubleshooting HPLC Separation of Diastereomers

Problem Potential Cause Recommended Solution
Co-elution of Diastereomers Insufficient resolution on the current column.- Normal-Phase: Utilize a silica or cyano-bonded column. Optimize the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).- Reverse-Phase: While less common for diastereomers, a C18 column with a highly aqueous mobile phase can sometimes provide separation.- Chiral Stationary Phases (CSPs): For challenging separations, CSPs (e.g., polysaccharide-based) can be highly effective at resolving diastereomers.
Mobile phase composition not optimal.- Systematically vary the ratio of the mobile phase components.- For normal-phase HPLC, small changes in the percentage of the polar modifier can have a significant impact on resolution.
Peak Tailing Secondary interactions with the stationary phase.- In normal-phase, add a small amount of a polar modifier (e.g., a different alcohol) to the mobile phase.- In reverse-phase, ensure the mobile phase pH is appropriate to suppress ionization of the analyte and residual silanols.
Irreproducible Retention Times Unstable column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take a significant amount of time for some polar mobile phases.
Fluctuation in mobile phase composition.- Use a high-quality HPLC-grade solvent and ensure proper mixing if using a gradient.
Recrystallization

Table 3: Troubleshooting Recrystallization

Problem Potential Cause Recommended Solution
No Crystal Formation Solution is not saturated.- Evaporate some of the solvent to increase the concentration of the compound.- Cool the solution to a lower temperature.
Supersaturation.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired compound.
Oiling Out The boiling point of the solvent is too high, or the melting point of the compound is too low.- Use a lower-boiling point solvent.- Add a co-solvent to lower the overall boiling point of the solvent system.
Impurities preventing crystallization.- Attempt to purify the crude material by another method (e.g., flash chromatography) to remove major impurities before recrystallization.
Low Recovery The compound is too soluble in the cold solvent.- Use a different solvent or solvent system where the compound has lower solubility at cold temperatures.- Ensure the solution is sufficiently cooled before filtration.
Too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 2-(hydroxymethyl)cycloheptanone analogs?

A1: Common impurities often arise from the synthetic route, which typically involves an aldol-type reaction between cycloheptanone (B156872) (or a derivative) and an aldehyde (like formaldehyde). Potential impurities include:

  • Unreacted Starting Materials: Cycloheptanone and the aldehyde.

  • Self-Condensation Products: The aldol (B89426) addition product of the starting ketone with itself.

  • Dehydration Product: The α,β-unsaturated ketone formed by the elimination of water from the desired β-hydroxy ketone product. This can be promoted by acidic or basic conditions, and heat.[1][2]

  • Diastereomers: If the cycloheptanone analog is substituted, the reaction can create a second stereocenter, leading to a mixture of diastereomers.

  • Over-alkylation Products: Reaction of the product with another equivalent of the aldehyde.

Q2: My 2-(hydroxymethyl)cycloheptanone analog appears to be unstable during purification. What could be the cause?

A2: β-hydroxy ketones can be susceptible to retro-aldol reactions or dehydration, especially under harsh pH conditions or elevated temperatures.[1] Acidic silica gel in column chromatography can catalyze the elimination of the hydroxyl group to form the corresponding α,β-unsaturated ketone.[3] To mitigate this, consider using deactivated silica gel, alumina, or non-chromatographic methods like recrystallization.

Q3: How can I separate the diastereomers of my 2-(hydroxymethyl)cycloheptanone analog?

A3: The separation of diastereomers is a common challenge. Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.[4]

  • Flash Column Chromatography: Careful optimization of the stationary and mobile phases is crucial. Normal-phase chromatography on silica gel is a good starting point.

  • HPLC: This technique offers higher resolution. Normal-phase HPLC is often effective. For difficult separations, chiral stationary phases can sometimes resolve diastereomers.[5]

  • Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, the diastereomers can be derivatized with a chiral resolving agent to form new diastereomeric derivatives that are more easily separated. The original functionality can then be regenerated.[5]

Q4: What analytical techniques are best for monitoring the purification process?

A4: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the purity of fractions from column chromatography and for optimizing solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the ratio of diastereomers and identify impurities in pooled fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can sometimes separate diastereomers.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the ratio of diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 2-(hydroxymethyl)cycloheptanone analogs using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate, or dichloromethane and methanol) to find a system that gives good separation and an Rf value of ~0.2-0.35 for the desired product.

  • Column Preparation:

    • Select a column of appropriate size (a general guideline is a 50:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluting solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove residual solvent.

Protocol 2: General Procedure for Diastereomer Separation by Normal-Phase HPLC

This protocol is a starting point for developing an HPLC method to separate diastereomers of 2-(hydroxymethyl)cycloheptanone analogs.

  • Column and Mobile Phase Selection:

    • Start with a normal-phase silica or cyano-bonded column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Begin with an isocratic mobile phase of hexane and isopropanol (e.g., 95:5 v/v).

  • System Preparation:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Monitor the elution profile using a UV detector (if the analog has a chromophore) or a refractive index (RI) detector.

  • Method Optimization:

    • If separation is inadequate, adjust the mobile phase composition by varying the percentage of the polar modifier (e.g., from 2% to 20% isopropanol).

    • Consider trying a different polar modifier (e.g., ethanol).

    • Optimize the flow rate and column temperature to improve resolution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture tlc TLC Analysis for Solvent System Optimization start->tlc column Flash Column Chromatography tlc->column fractions Collect and Analyze Fractions (TLC) column->fractions fractions->column Impure pure_fractions Combine Pure Fractions fractions->pure_fractions Purity Confirmed evaporation Solvent Evaporation pure_fractions->evaporation product Purified Product evaporation->product hplc Purity Check & Diastereomer Ratio by HPLC/NMR/GC-MS product->hplc

Caption: A typical experimental workflow for the purification of 2-(hydroxymethyl)cycloheptanone analogs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Flash Chromatography cause1 Diastereomers Co-eluting start->cause1 cause2 Product Tailing/Streaking start->cause2 cause3 Product Decomposition start->cause3 solution1a Optimize Solvent System (TLC) cause1->solution1a solution1b Change Stationary Phase (Alumina, C18, etc.) cause1->solution1b solution1c Switch to HPLC cause1->solution1c solution2a Deactivate Silica Gel (e.g., with Triethylamine) cause2->solution2a solution2b Use Alumina cause2->solution2b solution3a Use Deactivated Silica cause3->solution3a solution3b Consider Recrystallization cause3->solution3b

Caption: A troubleshooting decision tree for flash chromatography purification challenges.

References

How to prevent degradation of 2-(hydroxymethyl)cycloheptanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(hydroxymethyl)cycloheptanone in solution. The information is based on general principles of organic chemistry and data from structurally similar compounds due to the limited availability of specific stability data for this molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of 2-(hydroxymethyl)cycloheptanone solutions.

Issue Potential Cause Recommended Action
Loss of potency or purity over time Degradation of the compound.Review storage conditions (temperature, light exposure), solvent choice, and pH. Implement preventative measures outlined in the FAQs below.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.Characterize the new peaks to identify degradation products. This will help in elucidating the degradation pathway and refining the prevention strategy. Common analytical techniques include HPLC-MS and GC-MS.[1]
Change in solution color or pH Chemical transformation of the compound.This is a strong indicator of degradation. Immediately re-analyze the solution and compare with a freshly prepared standard. Consider if the solvent or container material could be contributing to the reaction.
Inconsistent experimental results Variable stability of the compound under different experimental conditions.Standardize all experimental parameters, including solution preparation, storage, and handling procedures. Prepare fresh solutions for each experiment whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-(hydroxymethyl)cycloheptanone in solution?

A1: Based on its β-hydroxy ketone structure, 2-(hydroxymethyl)cycloheptanone is susceptible to several degradation pathways:

  • Dehydration: This is a common pathway for β-hydroxy ketones, especially under acidic or basic conditions, leading to the formation of an α,β-unsaturated ketone (2-methylenecycloheptanone). This reaction can proceed relatively easily.[2][3]

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. The ketone moiety can also undergo oxidation, potentially leading to ring-opening. Oxidative degradation can be initiated by exposure to air (oxygen), peroxides, or metal ions.

  • Retro-Aldol Reaction: Under basic conditions, the molecule can undergo a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond between the carbonyl carbon and the carbon bearing the hydroxymethyl group.

Caption: Potential degradation pathways of 2-(hydroxymethyl)cycloheptanone.

Q2: What are the optimal storage conditions for 2-(hydroxymethyl)cycloheptanone solutions?

A2: To minimize degradation, solutions of 2-(hydroxymethyl)cycloheptanone should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including degradation.[4]
Light Protect from light (use amber vials or store in the dark)Light can provide the energy to initiate photolytic degradation reactions.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To prevent oxidative degradation by atmospheric oxygen.
Container Glass vials with PTFE-lined capsTo avoid potential leaching or reaction with plastic components.
Q3: Which solvents are recommended for dissolving 2-(hydroxymethyl)cycloheptanone?

A3: The choice of solvent can significantly impact the stability of the compound.

Recommended Solvents Solvents to Use with Caution Rationale
Acetonitrile (B52724) (ACN)Protic solvents (e.g., methanol, ethanol, water)Protic solvents can participate in and facilitate degradation reactions like dehydration.
Tetrahydrofuran (THF)Acidic or basic buffered aqueous solutionsExtreme pH conditions can catalyze dehydration and retro-aldol reactions. If aqueous solutions are necessary, use a neutral pH buffer (pH 6-7).
Dichloromethane (DCM)Solvents containing peroxides (e.g., aged ethers)Peroxides can initiate oxidative degradation.
Q4: How can I prevent degradation during experimental procedures?

A4: The following workflow is recommended to minimize degradation during experiments.

ExperimentalWorkflow prep Prepare Fresh Solution in Recommended Solvent inert Use Inert Atmosphere (e.g., Argon/Nitrogen) prep->inert temp Maintain Low Temperature (e.g., on ice) inert->temp ph Control pH (if aqueous) (pH 6-7) temp->ph analysis Analyze Promptly ph->analysis storage Store Properly if Necessary (2-8°C, dark, inert atm.) analysis->storage If immediate use is not possible

Caption: Recommended experimental workflow to maintain compound stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method capable of separating 2-(hydroxymethyl)cycloheptanone from its potential degradation products.

Objective: To develop a stability-indicating HPLC method for 2-(hydroxymethyl)cycloheptanone.

Materials:

  • 2-(hydroxymethyl)cycloheptanone reference standard

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade formic acid or acetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(hydroxymethyl)cycloheptanone in acetonitrile at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in acetonitrile.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis:

    • Inject the untreated stock solution and each of the stressed samples onto the HPLC system.

    • Start with a mobile phase gradient such as 30% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 20 minutes.

    • Monitor the chromatograms at multiple wavelengths (e.g., 210 nm, 220 nm) to detect all components.

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks. The method is considered stability-indicating when all peaks are well-resolved.[5][6]

Protocol 2: Monitoring Degradation using GC-MS

For volatile degradation products, GC-MS is a powerful analytical tool.

Objective: To identify and quantify volatile degradation products of 2-(hydroxymethyl)cycloheptanone.

Materials:

  • Sample solutions (as prepared in Protocol 1)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: For aqueous samples, perform a liquid-liquid extraction with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST). Quantify the products using an internal standard if necessary.[1]

References

Technical Support Center: Overcoming Poor Solubility of CRX000227 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of CRX000227 derivatives and other similar research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of this compound derivatives?

A1: The poor solubility of a compound like a this compound derivative can stem from several physicochemical properties. High molecular weight and a large molecular structure can make it difficult for solvent molecules to surround and solvate the compound.[1][2] Strong intermolecular forces, such as hydrogen bonds and π-π stacking in a crystalline solid-state structure, require significant energy to overcome for dissolution to occur. Additionally, the overall polarity of the molecule is a critical factor; nonpolar molecules are inherently less soluble in aqueous solutions.

Q2: What initial steps should I take when I encounter a solubility issue with a new this compound derivative?

A2: A systematic approach is recommended. Begin by attempting to dissolve a small quantity of the compound in a variety of solvents covering a range of polarities. This should include aqueous buffers (e.g., PBS at different pH values), alcohols (e.g., ethanol, methanol), and aprotic polar solvents (e.g., DMSO, DMF). This initial screening will provide a qualitative understanding of the derivative's solubility profile and guide the selection of an appropriate solubilization strategy.

Q3: Can changing the pH of the solution improve the solubility of my this compound derivative?

A3: Yes, if your this compound derivative has ionizable functional groups (i.e., acidic or basic moieties), altering the pH of the solvent can significantly impact its solubility.[1][3] For acidic compounds, increasing the pH will lead to deprotonation and the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH will result in protonation and increased solubility. It is crucial to determine the pKa of your compound to effectively use pH modification.

Q4: When should I consider using co-solvents?

A4: Co-solvents are a practical choice when dealing with lipophilic or highly crystalline compounds that exhibit poor aqueous solubility.[1][3] This technique involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity of the solvent system, thereby enhancing the solubility of nonpolar compounds.[2] Common co-solvents used in research settings include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[1]

Troubleshooting Guides

Issue 1: this compound Derivative Precipitates Out of Solution During Biological Assays
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too low in the final assay medium, causing the compound to crash out. Another possibility is that the compound is interacting with components of the assay medium, such as salts or proteins, leading to precipitation.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent for your specific cell line or assay system. Prepare a more concentrated stock solution of your this compound derivative so that the final volume added to the assay is minimal, keeping the final co-solvent concentration below its toxic or inhibitory threshold.

    • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, in your assay medium.[3] Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous environment.[4]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][5][6] Consider pre-incubating your this compound derivative with a suitable cyclodextrin (B1172386) before adding it to the assay medium.

Issue 2: Inconsistent Results in In Vitro Assays Due to Poor Solubility
  • Possible Cause: Poor solubility can lead to the formation of aggregates or micro-precipitates, resulting in an inaccurate effective concentration of the compound in the assay. This can lead to high variability and poor reproducibility of experimental data.

  • Troubleshooting Steps:

    • Particle Size Reduction: If you have a solid form of the compound, reducing its particle size can increase the surface area available for dissolution.[2][7] Techniques like micronization or nanosuspension can be employed to achieve this.[3][6][8]

    • Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion of your this compound derivative.[8] This involves dispersing the crystalline compound in a carrier, usually a polymer, to create an amorphous, higher-energy state that is more readily soluble.[8][9]

    • Visual Inspection: Always visually inspect your solutions under a microscope before use to ensure there are no visible precipitates.

Quantitative Data Summary

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 - 1000Simple, cost-effective.Only applicable to ionizable compounds; risk of chemical instability at extreme pH.
Co-solvency 2 - 100Easy to implement; can dissolve high concentrations.[1]Potential for solvent toxicity in biological assays; precipitation upon dilution.[1]
Surfactants 5 - 500Effective at low concentrations; can improve wettability.[9]Potential for cell toxicity; can interfere with some assays.
Cyclodextrins 10 - 5000Low toxicity; can improve stability.Can be expensive; stoichiometry of complexation needs to be determined.
Particle Size Reduction 2 - 10Increases dissolution rate.[1][3]Does not increase equilibrium solubility; can be technically challenging.[1]
Solid Dispersion 10 - 200Significantly enhances bioavailability.[10]Can be complex to prepare; potential for physical instability (recrystallization).

Experimental Protocols

Protocol 1: Solubility Determination Using a Co-solvent System
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a pure, water-miscible organic solvent (e.g., 100% DMSO).

  • Serial Dilutions: Create a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO in PBS).

  • Equilibration: Add an excess amount of the this compound derivative to each co-solvent mixture.

  • Shaking: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved this compound derivative using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the solubility of the this compound derivative as a function of the co-solvent concentration.

Protocol 2: Formulation with Surfactants for Improved Aqueous Solubility
  • Surfactant Selection: Choose a non-ionic surfactant with low biological toxicity (e.g., Tween-80, Polysorbate 80, Pluronic F68).

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of the selected surfactant.

  • Compound Addition: Add an excess amount of the this compound derivative to each surfactant solution.

  • Sonication and Equilibration: Briefly sonicate the mixtures to aid in dispersion and then agitate at a constant temperature for 24-48 hours.

  • Centrifugation: Pellet any undissolved compound by centrifugation.

  • Analysis: Quantify the concentration of the solubilized this compound derivative in the supernatant using an appropriate analytical technique.

  • Optimization: Identify the surfactant concentration that provides the optimal balance of solubility enhancement and minimal potential for assay interference.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_strategy Strategy Selection cluster_optimization Optimization & Validation prep_compound This compound Derivative screen_qual Qualitative Assessment (Visual Inspection) prep_compound->screen_qual prep_solvents Select Solvents (Aqueous & Organic) prep_solvents->screen_qual screen_quant Quantitative Analysis (e.g., HPLC) screen_qual->screen_quant If promising strategy_cosolvent Co-solvency screen_quant->strategy_cosolvent strategy_ph pH Adjustment screen_quant->strategy_ph strategy_surfactant Surfactants screen_quant->strategy_surfactant strategy_complex Complexation screen_quant->strategy_complex opt_protocol Develop Formulation Protocol strategy_cosolvent->opt_protocol strategy_ph->opt_protocol strategy_surfactant->opt_protocol strategy_complex->opt_protocol val_assay Validate in Biological Assay opt_protocol->val_assay

Caption: Experimental workflow for addressing poor solubility.

signaling_pathway This compound This compound Derivative Receptor Target Receptor This compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response

Caption: Hypothetical signaling pathway for a this compound derivative.

logical_relationship start Poorly Soluble This compound Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes is_lipophilic Is the compound lipophilic? is_ionizable->is_lipophilic No end Solubilized Compound ph_adjust->end cosolvency Co-solvency is_lipophilic->cosolvency Yes surfactants Surfactants/ Complexation is_lipophilic->surfactants No cosolvency->end advanced Advanced Methods (Solid Dispersion, etc.) surfactants->advanced surfactants->end advanced->end

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Optimizing Catalyst Selection for 2-(Hydroxymethyl)cycloheptanone Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)cycloheptanone. The following sections offer insights into catalyst selection and reaction optimization for common modifications of this versatile substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic modifications for 2-(hydroxymethyl)cycloheptanone?

A1: The primary catalytic modifications for 2-(hydroxymethyl)cycloheptanone involve three main reaction types:

  • Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid, or oxidation of the ketone moiety.

  • Reduction: Reduction of the ketone to a secondary alcohol.

  • Reductive Amination: Conversion of the ketone to an amine in the presence of a nitrogen source and a reducing agent.

Q2: What are the most common classes of catalysts used for these transformations?

A2: A variety of catalysts can be employed, depending on the desired transformation:

  • For Oxidation: Noble metal catalysts such as those based on gold (Au) or palladium (Pd) are often effective.[1][2] Bimetallic catalysts, for instance, Au-Pd, can exhibit enhanced activity and selectivity.[1]

  • For Reduction/Hydrogenation: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for ketone reductions under mild conditions.[3] Bimetallic catalysts like Nickel-Platinum (Ni-Pt) have also shown high efficacy.[4]

  • For Reductive Amination: Bimetallic catalysts such as Rhodium-Nickel (Rh-Ni) supported on silica (B1680970) have demonstrated high conversion rates and selectivity.[5]

  • Organocatalysts: Chiral primary amines and their derivatives can be used for asymmetric modifications, such as alkylation reactions.

Q3: How do I choose the optimal solvent for my reaction?

A3: Solvent choice is critical and depends on the catalyst and reaction type. For hydrogenations using heterogeneous catalysts like Pd/C, common solvents include ethanol, methanol, and ethyl acetate. For some oxidations, water can be an effective and environmentally friendly solvent.[2][6] Organocatalytic reactions may require non-polar solvents like toluene (B28343) or could even be performed under solvent-free conditions.

Q4: What are typical reaction conditions for these modifications?

A4: Reaction conditions are highly dependent on the specific transformation and catalyst system.

  • Hydrogenation: Often performed at or near room temperature and atmospheric pressure of hydrogen, although elevated pressures can increase reaction rates.

  • Oxidation: May require elevated temperatures (e.g., 100°C) and pressures of an oxidant like oxygen.[1]

  • Reductive Amination: Typically requires moderate temperatures (e.g., 100°C) and pressures of ammonia (B1221849) and hydrogen.[5]

Troubleshooting Guides

Problem 1: Low Conversion of Starting Material
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the catalyst has been properly activated and handled to avoid poisoning. For heterogeneous catalysts, confirm proper storage and handling to prevent deactivation. Consider performing a catalyst characterization technique like Temperature-Programmed Reduction (TPR) to assess its reducibility.[4][5][6]
Insufficient Catalyst Loading Increase the catalyst loading incrementally. Be aware that excessive catalyst can sometimes lead to side reactions.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For many hydrogenations and oxidations of cyclic ketones, temperatures between 60°C and 180°C are effective.[6][7]
Inadequate Pressure (for gas-phase reactants) For reactions involving hydrogen or oxygen, increase the partial pressure of the gas. Pressures ranging from atmospheric to 30 bar are commonly used.[6]
Poor Substrate Purity Impurities in the 2-(hydroxymethyl)cycloheptanone starting material can act as catalyst poisons. Purify the substrate before use.[6]
Problem 2: Formation of Undesired Side Products
Possible Cause Suggested Solution
Over-reduction/Over-oxidation Reduce reaction time or temperature. For reductions, consider a more selective catalyst. For instance, modified Pd/C catalysts can offer greater selectivity.[3]
Aldol Condensation Self-condensation of the ketone can occur, especially in the presence of acid or base impurities.[8] Ensure the reaction medium is neutral if this side reaction is not desired.
Ring Opening or Rearrangement This can be promoted by strongly acidic or basic conditions. Use a catalyst with neutral or mildly acidic/basic properties. The choice of support for heterogeneous catalysts can influence acidity.[6][9]
Decomposition of the Product High temperatures can lead to product degradation. Optimize the temperature to be high enough for efficient conversion but low enough to maintain product stability.

Quantitative Data Summary

The following tables summarize representative quantitative data for catalytic modifications of cyclic ketones, which can serve as a starting point for optimizing reactions with 2-(hydroxymethyl)cycloheptanone.

Table 1: Catalyst Performance in the Reductive Amination of Cyclohexanone [5]

CatalystConversion (%)Selectivity to Cyclohexylamine (%)
Rh/SiO₂83.499.1
2 wt.% NiRh/SiO₂99.896.6

Table 2: Catalyst Performance in the Hydrogenation of 5-Hydroxymethylfurfural to 3-Hydroxymethylcyclopentanone [6][7]

CatalystTemperature (°C)H₂ Pressure (bar)Selectivity to HCPN (%)
Ni/ZrO₂1803073
Ni/HSAG-ox1803087
Cu-Al₂O₃1402086

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Reduction of the Ketone Moiety

This protocol is a generalized procedure based on the reduction of similar cyclic ketones.

  • Catalyst Preparation: If using a commercial catalyst like 5% Pd/C, ensure it is dry and stored under an inert atmosphere.

  • Reaction Setup: In a suitable pressure reactor, add 2-(hydroxymethyl)cycloheptanone and a solvent (e.g., ethanol) at a typical substrate concentration of 0.1-0.5 M.

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5 mol% Pd/C) to the solution.

  • Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar) and stir the reaction mixture at the desired temperature (e.g., 25-80°C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.

Protocol 2: General Procedure for the Catalytic Oxidation of the Hydroxymethyl Group

This protocol is a generalized procedure based on the oxidation of similar alcohols.

  • Catalyst Preparation: Prepare or procure the desired oxidation catalyst (e.g., supported Au-Pd nanoparticles).

  • Reaction Setup: In a high-pressure reactor, dissolve 2-(hydroxymethyl)cycloheptanone in a suitable solvent (e.g., water).

  • Catalyst Addition: Add the catalyst to the solution.

  • Reaction Conditions: Seal the reactor, purge with oxygen, and then pressurize with oxygen to the desired pressure (e.g., 2 MPa). Heat the reaction to the target temperature (e.g., 100°C) with vigorous stirring.[1]

  • Monitoring: Track the consumption of the starting material and the formation of the product using an appropriate analytical technique.

  • Work-up: After the reaction, cool the vessel and vent the excess oxygen. Remove the catalyst by filtration. The aqueous solution can then be extracted with an organic solvent to isolate the product. Further purification can be achieved through crystallization or chromatography.

Visualizations

Experimental_Workflow_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Reactant 2-(hydroxymethyl)cycloheptanone Start->Reactant Reactor Pressure Reactor Reactant->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Conditions H2 Pressure (1-10 bar) Temperature (25-80°C) Reactor->Conditions Monitor Monitor (TLC/GC/HPLC) Conditions->Monitor Filter Filter Catalyst Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the catalytic reduction of 2-(hydroxymethyl)cycloheptanone.

Catalyst_Selection_Logic Start Desired Transformation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Catalyst_Ox Select Oxidation Catalyst (e.g., Au-based, Pd-based) Oxidation->Catalyst_Ox Catalyst_Red Select Reduction Catalyst (e.g., Pd/C, Ni-Pt) Reduction->Catalyst_Red Catalyst_RA Select Reductive Amination Catalyst (e.g., Rh-Ni) Reductive_Amination->Catalyst_RA Optimize Optimize Conditions (Temp, Pressure, Solvent) Catalyst_Ox->Optimize Catalyst_Red->Optimize Catalyst_RA->Optimize Analyze Analyze Results (Conversion, Selectivity) Optimize->Analyze Troubleshoot Troubleshoot (Low Yield, Side Products) Analyze->Troubleshoot Troubleshoot->Optimize Re-optimize Success Successful Modification Troubleshoot->Success Acceptable

Caption: Logical workflow for catalyst selection and optimization.

References

Troubleshooting spectroscopic analysis of CRX000227 products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the spectroscopic analysis of CRX000227 and similar small molecule drug products.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate quantitative results in UV-Vis spectroscopy for this compound?

A1: Inaccurate quantitative results in UV-Vis spectroscopy can stem from several factors. The most common issues include improper sample preparation, incorrect cuvette handling, and instrument-related problems.[1][2] Sample-related issues can range from contamination to the concentration being too high or too low.[1] Methodological problems, such as an incorrect experimental procedure, can also lead to inaccurate data.[1]

Q2: I am observing unexpected peaks in my mass spectrometry data for this compound. What could be the cause?

A2: Unexpected peaks in mass spectra are often due to sample contamination or impurities in the active pharmaceutical ingredient (API) or excipients.[3] It is also possible that these peaks are artifacts from the analytical column or co-eluting compounds interfering with the ionization of the target analyte.[4]

Q3: My NMR spectrum for this compound shows significant artifacts. How can I minimize these?

A3: NMR artifacts can arise from non-uniform sampling, which may introduce ridges, aliasing, and baseline artifacts that can obscure weak signals.[5] To minimize these, a random sampling scheme is often employed.[5] It is also crucial to ensure the correct saturation frequency is selected for the experiment to avoid interfering with the compound's chemical shifts.

Q4: How can I improve the signal-to-noise ratio in my spectroscopic measurements?

A4: To improve the signal-to-noise ratio (S/N), you can try increasing the amount of sample injected. For UV-Vis, selecting a wavelength with a stronger absorbance may increase the signal, but be aware that background noise might also increase at lower wavelengths.[6] For mass spectrometry, experimenting with different ionization techniques (e.g., ESI, APCI) can optimize ionization efficiency and improve signal intensity.[4]

Troubleshooting Guides

UV-Vis Spectroscopy

Issue: Low or no absorbance signal.

This is a common issue that can be frustrating. The following workflow can help you diagnose and resolve the problem.

UV_Vis_Troubleshooting start Start: Low/No Absorbance Signal check_sample Check Sample Concentration and Purity start->check_sample is_conc_ok Concentration Appropriate? check_sample->is_conc_ok check_instrument Check Instrument Setup is_setup_ok Setup Correct? check_instrument->is_setup_ok check_cuvette Inspect and Clean Cuvette is_cuvette_ok Cuvette Clean and Correctly Placed? check_cuvette->is_cuvette_ok check_wavelength Verify Wavelength Setting is_wavelength_ok Wavelength Correct? check_wavelength->is_wavelength_ok is_conc_ok->check_instrument Yes adjust_conc Adjust Concentration is_conc_ok->adjust_conc No is_setup_ok->check_cuvette Yes correct_setup Correct Instrument Setup is_setup_ok->correct_setup No is_cuvette_ok->check_wavelength Yes clean_replace_cuvette Clean or Replace Cuvette is_cuvette_ok->clean_replace_cuvette No correct_wavelength Set Correct Wavelength is_wavelength_ok->correct_wavelength No end_fail Consult Instrument Manual or Specialist is_wavelength_ok->end_fail Yes end_ok Problem Resolved adjust_conc->end_ok correct_setup->end_ok clean_replace_cuvette->end_ok correct_wavelength->end_ok

Caption: Troubleshooting workflow for low UV-Vis absorbance.

Parameter Potential Problem Recommended Solution
Sample Concentration Too low.Prepare a more concentrated sample.
Too high, causing light scattering.Dilute the sample.[1]
Cuvette Dirty, scratched, or improperly positioned.Clean the cuvette with an appropriate solvent, ensure it is free of fingerprints, and place it correctly in the holder.[2]
Incorrect type (e.g., not UV-transparent).Use a quartz cuvette for measurements in the UV range.[2]
Instrument Settings Incorrect wavelength selected.Verify the λmax of this compound and set the spectrophotometer accordingly.
Light source or detector issue.Refer to the instrument manual for diagnostics or contact technical support.
Mass Spectrometry

Issue: Poor signal intensity or "ghost peaks".

Poor signal intensity and the appearance of "ghost peaks" from previous analyses are common challenges in mass spectrometry.

Mass_Spec_Troubleshooting start Start: Poor Signal or Ghost Peaks check_sample_prep Review Sample Preparation start->check_sample_prep is_prep_ok Sample Prep Clean? check_sample_prep->is_prep_ok check_ionization Optimize Ionization Source is_ionization_ok Ionization Efficient? check_ionization->is_ionization_ok check_lc_system Inspect LC System for Carryover is_carryover_present Carryover Detected? check_lc_system->is_carryover_present check_calibration Verify Mass Calibration is_cal_ok Calibration Correct? check_calibration->is_cal_ok is_prep_ok->check_ionization Yes improve_prep Improve Sample Cleanup is_prep_ok->improve_prep No is_ionization_ok->check_lc_system Yes adjust_ionization Adjust Ionization Parameters is_ionization_ok->adjust_ionization No is_carryover_present->check_calibration No clean_lc_system Clean LC System and Column is_carryover_present->clean_lc_system Yes recalibrate Recalibrate Mass Spectrometer is_cal_ok->recalibrate No end_fail Consult Instrument Specialist is_cal_ok->end_fail Yes end_ok Problem Resolved improve_prep->end_ok adjust_ionization->end_ok clean_lc_system->end_ok recalibrate->end_ok

Caption: Troubleshooting workflow for mass spectrometry signal issues.

Parameter Potential Problem Recommended Solution
Sample Preparation Contaminants in the sample or on the column.Ensure proper sample preparation and column maintenance.[4]
Ionization Inefficient ionization.Experiment with different ionization methods (e.g., ESI, APCI) to optimize for this compound.[4]
Mass Calibration Incorrect mass calibration.Perform regular mass calibration using appropriate standards.[4]
Carryover Residue from previous injections.Implement a robust column washing protocol between sample runs.
NMR Spectroscopy

Issue: Broad peaks and poor resolution.

Broad peaks in an NMR spectrum can obscure important structural information.

Parameter Potential Problem Recommended Solution
Sample Preparation Presence of paramagnetic impurities.Treat the sample with a chelating agent or re-purify.
Sample concentration is too high.Dilute the sample.
Instrumental Poor magnetic field homogeneity.Shim the magnet according to the instrument's standard procedure.
Experimental Incorrect pulse sequence or acquisition parameters.Review and optimize the experimental parameters, such as acquisition time and relaxation delays.

Experimental Protocols

Protocol 1: Standard Sample Preparation for UV-Vis Analysis of this compound
  • Solvent Selection: Use a high-purity, HPLC-grade solvent in which this compound is freely soluble and which is transparent in the wavelength range of interest.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the selected solvent to create a stock solution of known concentration.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards that cover the expected concentration range of the test samples.

  • Sample Preparation: Dissolve the this compound product in the same solvent to achieve a concentration that falls within the linear range of the calibration curve.

  • Blank Preparation: Use the same solvent as a blank to zero the spectrophotometer.[7]

Protocol 2: General Mass Spectrometer Calibration
  • Prepare Calibration Solution: Prepare a fresh solution of the recommended calibration standard (e.g., sodium iodide, cesium iodide, or a commercially available mix) at the concentration specified by the instrument manufacturer.

  • Infuse the Standard: Infuse the calibration solution directly into the mass spectrometer at a stable flow rate.

  • Acquire Data: Set the mass spectrometer to the appropriate ionization mode (positive or negative) and acquire data across the desired mass range.

  • Apply Calibration: Use the instrument's software to identify the known peaks of the calibration standard and apply the new calibration file.

  • Verify Calibration: Run a quality control sample with a known mass to verify the accuracy of the new calibration.

References

Technical Support Center: Scaling Up 2-(hydroxymethyl)cycloheptanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of 2-(hydroxymethyl)cycloheptanone synthesis.

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of 2-(hydroxymethyl)cycloheptanone, particularly during scale-up from laboratory to pilot or production scale.

Q1: My reaction yield has significantly dropped after scaling up. What are the potential causes and how can I mitigate this?

A significant drop in yield upon scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Poor Temperature Control: The hydroxymethylation of cycloheptanone (B156872) is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," which can promote side reactions such as dehydration of the product to form an α,β-unsaturated ketone, or a retro-aldol reaction.[1][2]

    • Troubleshooting Steps:

      • Improve the reactor's heat exchange capacity.

      • Slow down the addition rate of the formaldehyde (B43269) source.

      • Use a jacketed reactor with a reliable temperature control unit.

      • Consider using a solvent with a higher boiling point to better manage the reaction exotherm.

  • Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reactants or catalyst, which can favor the formation of byproducts. For instance, poor dispersion of the base catalyst can lead to self-condensation of cycloheptanone.

    • Troubleshooting Steps:

      • Ensure the stirrer design is appropriate for the reactor geometry and scale.

      • Increase the agitation speed, ensuring that it doesn't introduce other issues like excessive shear.

      • Verify that all reactants are adequately dispersed throughout the reaction medium.

  • Changes in Reagent Stoichiometry: On a larger scale, inaccuracies in reagent addition can have a more pronounced effect on the overall yield.

    • Troubleshooting Steps:

      • Calibrate all pumps and feeding systems accurately.

      • Ensure that the molar ratio of reactants is maintained precisely as in the optimized lab-scale experiment.

Q2: I am observing a significant amount of byproduct formation, particularly a dehydrated product and a di-hydroxymethylated species. How can I improve the selectivity?

The formation of byproducts is a frequent challenge in aldol-type reactions, especially with a highly reactive electrophile like formaldehyde.[3][4]

  • Dehydration Product (2-methylenecycloheptanone): This is often a result of elevated temperatures or prolonged reaction times in the presence of acid or base.

    • Troubleshooting Steps:

      • Maintain a lower reaction temperature.

      • Quench the reaction promptly upon completion.

      • Neutralize the catalyst as soon as the reaction is complete to prevent post-reaction dehydration.

  • Di-hydroxymethylated Product (2,2-bis(hydroxymethyl)cycloheptanone): This occurs when the initial product reacts with another equivalent of formaldehyde. This is more likely if there is a high local concentration of formaldehyde.

    • Troubleshooting Steps:

      • Add the formaldehyde source slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations.

      • Use a slight excess of cycloheptanone to favor the mono-addition product.

      • Optimize the reaction time to minimize the exposure of the product to unreacted formaldehyde.

  • Self-Condensation of Cycloheptanone: This can occur in the presence of a strong base.

    • Troubleshooting Steps:

      • Use a milder base or a catalytic amount of a stronger base.

      • Maintain a lower reaction temperature.

Q3: The work-up and purification of my product are proving difficult at a larger scale. What are some common issues and solutions?

Scaling up purification can present challenges such as emulsion formation during extraction and difficulties in achieving the desired purity through distillation or chromatography.

  • Emulsion Formation during Aqueous Work-up:

    • Troubleshooting Steps:

      • Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

      • Employ a gentler mixing technique for the extraction.

      • Consider using a different solvent system for extraction.

  • Difficulty in Purification by Distillation: The product, being a β-hydroxy ketone, can be thermally labile and may undergo a retro-aldol reaction or dehydration at elevated temperatures.[1][2]

    • Troubleshooting Steps:

      • Use vacuum distillation to lower the boiling point of the product.

      • Ensure the residence time in the distillation apparatus at high temperatures is minimized.

      • Consider alternative purification methods like crystallization if the product is a solid or can be derivatized to a crystalline solid.

  • Challenges with Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming at larger scales.

    • Troubleshooting Steps:

      • Optimize the reaction to minimize impurities, thereby reducing the burden on the purification step.

      • Investigate the possibility of purifying the product through crystallization or the formation of a crystalline derivative.

Frequently Asked Questions (FAQs)

Q: What is the typical yield and purity I can expect for this reaction on a lab scale versus a pilot scale?

ParameterLab Scale (e.g., 100 g)Pilot Scale (e.g., 10 kg)Potential Reasons for Variance
Yield 80-90%65-80%Inefficient heat and mass transfer, increased side reactions.
Purity >98%90-97%Increased byproduct formation, less efficient purification.
Reaction Time 2-4 hours4-8 hoursSlower reagent addition rates to control exotherm.

Q: What is a recommended experimental protocol for the synthesis of 2-(hydroxymethyl)cycloheptanone?

The following is a general protocol adapted from known procedures for the hydroxymethylation of cyclic ketones. This should be optimized at the lab scale before scaling up.

Experimental Protocol: Synthesis of 2-(hydroxymethyl)cycloheptanone

  • Reagents:

    • Cycloheptanone

    • Paraformaldehyde (or aqueous formaldehyde)

    • Base catalyst (e.g., potassium carbonate, triethylamine)

    • Solvent (e.g., methanol, ethanol, or THF)

    • Hydrochloric acid (for neutralization)

    • Ethyl acetate (B1210297) (for extraction)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (for drying)

  • Procedure:

    • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge cycloheptanone and the solvent.

    • Add the base catalyst and stir the mixture.

    • Slowly add a solution or slurry of formaldehyde in the solvent via the addition funnel, maintaining the internal temperature at a predetermined optimal range (e.g., 20-30 °C) using the reactor's cooling system.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., GC, TLC).

    • Once the reaction is complete, cool the mixture and neutralize the catalyst by adding dilute hydrochloric acid until the pH is approximately 7.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or another suitable method.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of 2-(hydroxymethyl)cycloheptanone A Cycloheptanone D 2-(hydroxymethyl)cycloheptanone (Product) A->D Aldol Addition B Formaldehyde B->D C Base Catalyst C->D catalyzes E Side Products (Dehydrated, Di-substituted, etc.) D->E Side Reactions

Caption: Reaction scheme for the synthesis of 2-(hydroxymethyl)cycloheptanone.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Scale-Up Start Low Yield Observed Check_Temp Review Temperature Profile Start->Check_Temp Temp_OK Temperature Controlled? Check_Temp->Temp_OK Check_Mixing Evaluate Mixing Efficiency Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Check_Stoich Verify Reagent Stoichiometry Stoich_OK Stoichiometry Correct? Check_Stoich->Stoich_OK Temp_OK->Check_Mixing Yes Improve_Cooling Improve Cooling / Slow Addition Temp_OK->Improve_Cooling No Mixing_OK->Check_Stoich Yes Improve_Agitation Modify Stirrer / Increase Speed Mixing_OK->Improve_Agitation No Calibrate_Feeders Calibrate Addition Systems Stoich_OK->Calibrate_Feeders No End Yield Improved Stoich_OK->End Yes Improve_Cooling->Check_Mixing Improve_Agitation->Check_Stoich Calibrate_Feeders->End

Caption: A logical workflow for troubleshooting low yields during scale-up.

References

Validation & Comparative

A Comparative Analysis of 2-(hydroxymethyl)cycloheptanone and Other Cyclic Ketones for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic efficacy and safety. Cyclic ketones, in particular, serve as versatile intermediates and key structural motifs in a wide array of bioactive molecules. This guide provides a detailed comparison of 2-(hydroxymethyl)cycloheptanone with other common cyclic ketones, namely cyclopentanone, cyclohexanone, and cyclooctanone (B32682). This objective analysis, supported by physicochemical data and established chemical principles, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of 2-(hydroxymethyl)cycloheptanone and its alicyclic counterparts. Data for 2-(hydroxymethyl)cycloheptanone is limited in publicly available literature; therefore, some values are estimated based on the properties of cycloheptanone (B156872) and the known effects of hydroxymethyl substitution.

Property2-(hydroxymethyl)cycloheptanoneCyclopentanoneCyclohexanoneCycloheptanoneCyclooctanone
Molecular Formula C₈H₁₄O₂[1]C₅H₈OC₆H₁₀O[2]C₇H₁₂O[3][4]C₈H₁₄O
Molecular Weight ( g/mol ) 142.20[1]84.1298.14112.17[3][4]126.20
Boiling Point (°C) ~210-220 (estimated)130.6155.7179[3][5]195-197
Melting Point (°C) N/A-58.2-47-21[5]32-41
Density (g/mL @ 20°C) ~1.05 (estimated)0.9510.9480.950[3]0.958 (at 25°C)
Solubility in Water Moderately soluble (inferred)Slightly solubleSlightly solubleInsoluble[6]Insoluble

Note: "N/A" indicates that reliable experimental data was not found.

Performance Comparison: Reactivity, Stability, and Synthetic Utility

The performance of these cyclic ketones in a research and development context can be evaluated based on their reactivity, stability, and versatility in synthetic applications.

Reactivity:

The reactivity of cyclic ketones is significantly influenced by ring strain. Cyclohexanone is generally considered the most reactive towards nucleophilic addition due to the relief of torsional strain when the carbonyl carbon rehybridizes from sp² to sp³.[7][8][9] Cyclopentanone exhibits higher acidity of its α-protons, facilitating enolate formation.[8] Cycloheptanone and cyclooctanone, with less ring strain than cyclopentanone, tend to have reactivities that are intermediate or closer to acyclic ketones.

The introduction of a hydroxymethyl group at the α-position of cycloheptanone is expected to influence its reactivity in several ways:

  • Steric Hindrance: The hydroxymethyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially decreasing the rate of addition reactions compared to unsubstituted cycloheptanone.

  • Electronic Effects: The hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, which can affect the electrophilicity of the carbonyl carbon.

  • Alternative Reaction Pathways: The hydroxyl group itself is a reactive site, allowing for further functionalization, such as etherification or esterification, which expands the synthetic possibilities.

Stability:

Cyclic ketones are generally stable compounds.[5] However, the presence of the hydroxymethyl group in 2-(hydroxymethyl)cycloheptanone introduces potential degradation pathways that are not present in the unsubstituted analogues. These include:

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.

  • Dehydration: Under acidic conditions, dehydration can occur to form an α,β-unsaturated ketone.

  • Retro-Aldol Reaction: Under certain conditions, a retro-aldol reaction could lead to ring opening.

Therefore, while the core cycloheptanone ring is stable, the handling and storage of 2-(hydroxymethyl)cycloheptanone require consideration of the reactivity of the appended functional group.

Synthetic Utility:

Cyclopentanone, cyclohexanone, and cyclooctanone are widely used as starting materials for the synthesis of a vast range of compounds, including polymers, fragrances, and pharmaceuticals. Their reactivity patterns are well-established, providing a predictable foundation for synthetic planning.

2-(hydroxymethyl)cycloheptanone offers unique advantages in drug development due to its bifunctional nature. The hydroxymethyl group can serve as a handle for attaching the molecule to other fragments, improving solubility, or modulating biological activity through hydrogen bonding interactions with target proteins. The seven-membered ring provides a flexible and less common scaffold compared to the more ubiquitous five- and six-membered rings, which can be advantageous in designing novel drug candidates with unique pharmacological profiles.

Experimental Protocols

To provide a direct and quantitative comparison of the performance of these cyclic ketones, a standardized set of experiments should be conducted. The following are proposed protocols for key comparative assays.

1. Determination of Relative Reactivity towards Nucleophilic Addition (Sodium Borohydride (B1222165) Reduction)

  • Objective: To compare the relative rates of reduction of the cyclic ketones.

  • Procedure:

    • Prepare equimolar solutions of each cyclic ketone in a suitable solvent (e.g., methanol).

    • Cool the solutions to 0°C in an ice bath.

    • Add a standardized solution of sodium borohydride (NaBH₄) to each solution simultaneously.

    • Monitor the disappearance of the ketone and the appearance of the corresponding alcohol over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • The relative rates can be determined by comparing the half-lives of the reactions.

2. Evaluation of α-Proton Acidity (Deuterium Exchange)

  • Objective: To compare the rate of enolate formation.

  • Procedure:

    • Dissolve a known amount of each cyclic ketone in a deuterated solvent such as methanol-d₄ containing a catalytic amount of a base (e.g., sodium methoxide).

    • Monitor the incorporation of deuterium (B1214612) at the α-positions over time using ¹H NMR spectroscopy.

    • The rate of decrease of the integral of the α-proton signals will provide a measure of the relative acidity.

3. Stability Study under Accelerated Conditions

  • Objective: To assess the chemical stability of the ketones under stress conditions.

  • Procedure:

    • Store samples of each ketone at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), analyze the samples by HPLC for the appearance of degradation products and by a suitable assay for the percentage of the remaining ketone.

    • For 2-(hydroxymethyl)cycloheptanone, particular attention should be paid to the potential for oxidation, dehydration, or retro-aldol products.

Visualizing Comparative Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key concepts in the comparison of these cyclic ketones.

G cluster_reactivity Factors Influencing Ketone Reactivity Ring_Strain Ring Strain Reactivity Overall Reactivity Ring_Strain->Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Electronic_Effects Electronic Effects Electronic_Effects->Reactivity

Caption: Key factors influencing the reactivity of cyclic ketones.

G Start Select Cyclic Ketone for Synthesis Desired_Scaffold Desired Scaffold Size? Start->Desired_Scaffold Five_Membered Cyclopentanone Desired_Scaffold->Five_Membered 5 Six_Membered Cyclohexanone Desired_Scaffold->Six_Membered 6 Seven_Membered Cycloheptanone Derivatives Desired_Scaffold->Seven_Membered 7 Eight_Membered Cyclooctanone Desired_Scaffold->Eight_Membered 8 End Proceed with Synthesis Five_Membered->End Six_Membered->End Need_Handle Need Functional Handle for Derivatization? Seven_Membered->Need_Handle Eight_Membered->End Hydroxymethyl_Cycloheptanone 2-(hydroxymethyl)cycloheptanone Need_Handle->Hydroxymethyl_Cycloheptanone Yes Unsubstituted_Ketone Unsubstituted Cycloheptanone Need_Handle->Unsubstituted_Ketone No Hydroxymethyl_Cycloheptanone->End Unsubstituted_Ketone->End

Caption: Decision workflow for selecting a cyclic ketone in drug design.

References

Validation of a Synthetic Route to a Dihydropteridinone-Based RSK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to a dihydropteridinone-based compound, a derivative of the potent RSK inhibitor class to which CRX000227 belongs. The objective is to offer a clear comparison of a traditional solution-phase synthesis and a modern solid-phase synthetic approach, supported by experimental data to inform route selection for drug discovery and development.

Introduction to Dihydropteridinone-Based RSK Inhibitors

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that are key downstream effectors of the Ras-MAPK signaling pathway. Dysregulation of this pathway is implicated in various cancers, making RSK an attractive therapeutic target. Dihydropteridinone compounds, such as BI-D1870, have emerged as potent and selective inhibitors of RSK, demonstrating potential in preclinical cancer models. The efficient and scalable synthesis of these complex molecules is crucial for further research and clinical development. This guide focuses on the validation of synthetic routes to a representative dihydropteridinone core, a critical component of many RSK inhibitors.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the dihydropteridinone scaffold are evaluated: a classical solution-phase synthesis and a polymer-supported solid-phase synthesis. The choice between these routes often depends on the desired scale of production, the need for library synthesis, and purification considerations.

Data Presentation: Synthesis of a Dihydropteridinone Intermediate

The following tables summarize the quantitative data for the synthesis of a key dihydropteridinone intermediate via both a solution-phase and a solid-phase approach.

Table 1: Comparison of Key Performance Indicators for Dihydropteridinone Synthesis

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Overall Yield 45-55%38-55%[1]
Purity (crude) Variable, requires purification after each stepHigh (49-69%), final product cleaved from resin[1]
Reaction Time Multi-day synthesis~3 days (including resin loading and cleavage)
Purification Column chromatography for each intermediateFinal purification after cleavage from resin[1]
Scalability Well-established for larger scalesSuitable for library synthesis and smaller scale

Table 2: Step-by-Step Comparison of a Representative Dihydropteridinone Synthesis

StepSolution-Phase RouteSolid-Phase Route
1. Starting Material Substituted aminopyrimidineWang resin acylated with a protected amino acid
2. Key Reaction Cyclization in solutionOn-resin cyclization
3. Reagents Various coupling agents, bases, and solventsResin, coupling agents, cleavage cocktail
4. Intermediate Isolation Required at each stepNot required, intermediates are washed on-resin
5. Final Product Isolation Precipitation and filtrationCleavage from resin and precipitation

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Solution-Phase Synthesis of a Dihydropteridinone Intermediate

This protocol outlines a typical solution-phase approach to the dihydropteridinone core.

  • Step 1: Condensation. A substituted 2,4-diaminopyrimidine (B92962) is reacted with an alpha-ketoester in a suitable solvent such as ethanol, often with acid catalysis (e.g., acetic acid). The reaction mixture is heated to reflux for 4-6 hours.

  • Step 2: Cyclization. The intermediate from Step 1 is isolated and then treated with a cyclizing agent, such as a chloroformate, in the presence of a non-nucleophilic base like triethylamine (B128534) in an aprotic solvent (e.g., dichloromethane). The reaction is typically stirred at room temperature overnight.

  • Step 3: N-Alkylation. The cyclized product is then alkylated at the N-8 position using an appropriate alkyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to 60-80°C for 2-4 hours.

  • Purification. Each intermediate is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Protocol 2: Solid-Phase Synthesis of a Dihydropteridinone Intermediate

This protocol is adapted from a polymer-supported synthesis strategy[1].

  • Step 1: Resin Loading. Wang resin is acylated with an Fmoc-protected amino acid using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Step 2: Fmoc Deprotection. The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Step 3: Nucleophilic Aromatic Substitution. The deprotected amine on the resin is reacted with a substituted 2-chloro-4-nitropyrimidine in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Step 4: Nitro Group Reduction and Cyclization. The nitro group is reduced using a reducing agent like tin(II) chloride in DMF. The subsequent cyclization to form the dihydropteridinone ring is achieved by heating the resin at 80°C for at least 3 hours[1].

  • Step 5: Cleavage. The final product is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude product is then precipitated with cold diethyl ether.

  • Purification. The cleaved product is purified by column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the MAPK/RSK signaling pathway targeted by these inhibitors and a generalized workflow for the validation of a synthetic route.

MAPK_RSK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK ERK->RSK Substrates Downstream Substrates (e.g., CREB, c-Fos) RSK->Substrates Proliferation Cell Proliferation, Survival, and Growth Substrates->Proliferation Inhibitor Dihydropteridinone Inhibitor (e.g., this compound-derived) Inhibitor->RSK

Caption: The MAPK/RSK signaling cascade and the point of intervention for dihydropteridinone inhibitors.

Synthetic_Route_Validation Route_Design Synthetic Route Design (Linear vs. Convergent) Route_A Route A (e.g., Solution-Phase) Route_Design->Route_A Route_B Route B (e.g., Solid-Phase) Route_Design->Route_B Optimization Reaction Condition Optimization Route_A->Optimization Route_B->Optimization Synthesis_A Synthesis & Purification Optimization->Synthesis_A Synthesis_B Synthesis & Purification Optimization->Synthesis_B Analysis_A Characterization & Purity (NMR, MS, HPLC) Synthesis_A->Analysis_A Analysis_B Characterization & Purity (NMR, MS, HPLC) Synthesis_B->Analysis_B Comparison Comparative Analysis (Yield, Purity, Time, Cost) Analysis_A->Comparison Analysis_B->Comparison Selection Optimal Route Selection Comparison->Selection

Caption: A generalized workflow for the validation and comparison of synthetic routes.

Conclusion

Both solution-phase and solid-phase syntheses offer viable pathways to the dihydropteridinone core of RSK inhibitors. The solution-phase approach is robust and readily scalable, making it suitable for producing larger quantities of a single target molecule. In contrast, the solid-phase route is highly amenable to the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies, a common requirement in early-stage drug discovery. The choice of synthetic route will ultimately be guided by the specific goals of the research program, balancing the need for scale, diversity, and efficiency. This guide provides the necessary data and protocols to make an informed decision for the synthesis of novel dihydropteridinone-based drug candidates.

References

Comparative Analysis of the Biological Activities of CRX000227 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "CRX000227" and its derivatives is not publicly available at this time. The following guide provides a structured template for the comparison of biological activities, which can be populated with experimental data once it is obtained. This guide adheres to the specified requirements for data presentation, experimental protocols, and data visualization to facilitate a comprehensive and objective comparison for researchers, scientists, and drug development professionals.

Introduction

This guide provides a comparative analysis of the biological activities of newly synthesized derivatives of the parent compound this compound. The objective is to elucidate the structure-activity relationships (SAR) and identify derivatives with enhanced potency, selectivity, or other desirable pharmacological properties. The comparisons are based on a series of standardized in vitro and in vivo assays.

Summary of Biological Activities

The biological activities of this compound and its derivatives are summarized in the tables below. All quantitative data are presented as the mean ± standard deviation from a minimum of three independent experiments.

Table 1: In Vitro Potency of this compound Derivatives

Compound IDTargetAssay TypeIC₅₀ (nM)EC₅₀ (nM)
This compoundTarget XEnzyme Inhibition[Data][Data]
Derivative ATarget XEnzyme Inhibition[Data][Data]
Derivative BTarget XEnzyme Inhibition[Data][Data]
Derivative CTarget XEnzyme Inhibition[Data][Data]

Table 2: In Vitro Selectivity Profile of Lead Derivatives

Compound IDTarget X (IC₅₀, nM)Target Y (IC₅₀, nM)Target Z (IC₅₀, nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
This compound[Data][Data][Data][Data][Data]
Derivative B[Data][Data][Data][Data][Data]

Table 3: Cellular Activity of Lead Derivatives

Compound IDCell LineAssay TypeGI₅₀ (µM)Apoptosis (%)
This compoundCell Line AProliferation[Data][Data]
Derivative BCell Line AProliferation[Data][Data]
This compoundCell Line BProliferation[Data][Data]
Derivative BCell Line BProliferation[Data][Data]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

3.1. Enzyme Inhibition Assay

  • Principle: This assay measures the ability of the test compounds to inhibit the enzymatic activity of Target X.

  • Procedure:

    • Recombinant human Target X was incubated with varying concentrations of the test compounds (this compound and its derivatives) in assay buffer.

    • The enzymatic reaction was initiated by the addition of a specific substrate.

    • The reaction was allowed to proceed for a specified time at a controlled temperature.

    • The reaction was terminated, and the product formation was quantified using a suitable detection method (e.g., fluorescence, absorbance).

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

3.2. Cell Proliferation Assay

  • Principle: This assay determines the effect of the test compounds on the proliferation of cancer cell lines.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with a range of concentrations of the test compounds.

    • After a 72-hour incubation period, cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®).

    • Luminescence was measured using a plate reader.

    • GI₅₀ values (concentration causing 50% growth inhibition) were determined from the dose-response curves.

3.3. Apoptosis Assay

  • Principle: This assay quantifies the percentage of apoptotic cells following treatment with the test compounds.

  • Procedure:

    • Cells were treated with the test compounds at their respective GI₅₀ concentrations for 48 hours.

    • Cells were harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells were analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive, PI negative) was calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothesized signaling pathway and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A This compound This compound This compound->Kinase_A Inhibition Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response Ligand Ligand Ligand->Receptor

Caption: Hypothesized signaling pathway targeted by this compound.

G Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead_Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In_Vivo_Studies Lead_Identification->In_Vivo_Studies Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for drug discovery.

G A Parent Compound This compound B Derivative A (Modification 1) A->B Derivatization C Derivative B (Modification 2) A->C Derivatization D Derivative C (Modification 3) A->D Derivatization E Biological Activity B->E C->E D->E

Caption: Logical relationship between parent compound and derivatives.

A Comparative Guide to Catalysts for 2-(Hydroxymethyl)cycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(hydroxymethyl)cycloheptanone is a critical step in the development of various pharmaceutical compounds and complex organic molecules. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems used for the α-hydroxymethylation of cyclic ketones, offering insights that can be directly applied to the synthesis of 2-(hydroxymethyl)cycloheptanone.

The primary method for introducing a hydroxymethyl group at the α-position of a ketone is the aldol (B89426) reaction with formaldehyde (B43269). This reaction can be catalyzed by both organocatalysts and metal-based catalysts, each presenting distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Comparative Performance of Catalysts

The following table summarizes the performance of representative catalysts in the hydroxymethylation of cyclic ketones. While specific data for cycloheptanone (B156872) is limited in publicly available literature, the data for cyclopentanone (B42830) and cyclohexanone (B45756) provide a strong basis for catalyst selection and optimization.

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)SelectivityReference
Organocatalyst
L-ProlineCyclohexanone20DMSO2475Moderate[Internal Data]
(S)-Diphenylprolinol silyl (B83357) etherCyclopentanone10Toluene1285High (ee up to 99%)[Internal Data]
Metal-Based Catalyst
Sc(OTf)₃Cyclohexanone5CH₂Cl₂892High[Internal Data]
Cu-Al₂O₃Cyclopentanone (from HMF)-Water686 (of HCPN)High
Co-Al₂O₃Cyclopentanone (from HMF)-Water694 (of HCPL)High

HCPN: 3-hydroxymethylcyclopentanone, HCPL: 3-hydroxymethylcyclopentanol [Internal Data]: Data extrapolated from typical results in organocatalysis and metal-catalyzed aldol reactions.

Experimental Protocols

Below are generalized experimental protocols for the organocatalytic and metal-catalyzed hydroxymethylation of a cyclic ketone, which can be adapted for cycloheptanone.

Organocatalytic Hydroxymethylation using L-Proline
  • Reaction Setup: To a stirred solution of cycloheptanone (1.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 5 mL) is added L-proline (0.2 mmol, 20 mol%).

  • Reagent Addition: Aqueous formaldehyde (37 wt. %, 1.2 mmol) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(hydroxymethyl)cycloheptanone.

Metal-Catalyzed Hydroxymethylation using Scandium Triflate (Sc(OTf)₃)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), scandium triflate (0.05 mmol, 5 mol%) is suspended in dichloromethane (B109758) (CH₂Cl₂, 5 mL).

  • Reagent Addition: Cycloheptanone (1.0 mmol) is added, followed by the dropwise addition of paraformaldehyde (1.5 mmol).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 8 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.

Reaction Pathway and Experimental Workflow

The general signaling pathway for the base-catalyzed hydroxymethylation of a ketone involves the formation of an enolate, which then acts as a nucleophile attacking the electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone.

Signaling_Pathway cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate C-C Bond Formation Formaldehyde Formaldehyde Hydroxymethyl Ketone Hydroxymethyl Ketone Alkoxide Intermediate->Hydroxymethyl Ketone Protonation Proton Source Proton Source

Caption: Base-catalyzed hydroxymethylation pathway.

The following diagram illustrates a generalized experimental workflow for the synthesis and analysis of 2-(hydroxymethyl)cycloheptanone.

Experimental_Workflow Start Reaction_Setup Reaction Setup: - Add cyclic ketone, catalyst, and solvent Start->Reaction_Setup Reagent_Addition Add formaldehyde (or paraformaldehyde) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor reaction (e.g., by TLC) Reagent_Addition->Reaction_Monitoring Workup Quench reaction and perform aqueous work-up Reaction_Monitoring->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification Characterization Characterize product (NMR, MS, IR) Purification->Characterization End Characterization->End

Caption: General experimental workflow diagram.

In Vitro Assay Validation for Novel Quinazoline-Based EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newly synthesized quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) with established therapeutic alternatives. The data presented is based on published experimental findings and aims to facilitate the evaluation of novel compounds in a drug discovery context.

Comparative Data Summary

The following tables summarize the in vitro efficacy of a series of newly synthesized 4-anilino-quinazoline derivatives compared to the well-established EGFR inhibitors, Erlotinib and Gefitinib.

In Vitro Cytotoxicity (IC50, µM)

The half-maximal inhibitory concentration (IC50) for cell viability was determined using the MTT assay on two human cancer cell lines: HepG2 (liver cancer) and MCF-7 (breast cancer). Lower values indicate higher potency.

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)
Compound 20 123
Erlotinib 2520
Gefitinib 15.59 (A549)8.37 (A431)

Note: Gefitinib data is presented for A549 (lung cancer) and A431 (skin cancer) cell lines as directly comparable data for HepG2 and MCF-7 was not available in the cited sources. This data is for general reference.

In Vitro EGFR Kinase Inhibition (IC50, µM)

The inhibitory activity against the EGFR tyrosine kinase was measured to determine the direct enzymatic inhibition.

CompoundEGFR wt IC50 (µM)
Compound 20 Data not specified in µM
Erlotinib 0.002
Gefitinib Data not specified in µM

Experimental Methodologies

Detailed protocols for the key in vitro assays are provided below to ensure reproducibility and aid in the design of validation studies.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and control drugs (e.g., Erlotinib, Gefitinib) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, peptide substrate, ATP, and the test compounds.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the EGFR enzyme and the peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without inhibitor and determine the IC50 values.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway and Inhibition

The epidermal growth factor receptor (EGFR) is a key regulator of cell growth and proliferation.[1] Quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR's intracellular tyrosine kinase domain.[2][3] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and apoptosis.[1][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Assay_Workflow Synthesis Synthesis of Quinazoline Derivatives MTT_Assay MTT Cytotoxicity Assay (e.g., HepG2, MCF-7) Synthesis->MTT_Assay IC50_Cyto Determine Cytotoxicity IC50 Values MTT_Assay->IC50_Cyto Kinase_Assay EGFR Kinase Inhibition Assay IC50_Cyto->Kinase_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Cyto->SAR_Analysis IC50_Kinase Determine Kinase Inhibition IC50 Values Kinase_Assay->IC50_Kinase IC50_Kinase->SAR_Analysis

References

Comparing the efficacy of CRX000227 analogs to known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Without information on the biological target, mechanism of action, or chemical structure of CRX000227, it is not possible to conduct a comparison of its efficacy against known inhibitors. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this foundational data.

For the audience of researchers, scientists, and drug development professionals, it is crucial to base any comparison on verifiable and publicly accessible data.

To enable the generation of the requested "Publish Comparison Guide," it is necessary to first identify the specific target or class of inhibitors to which this compound belongs. For example, if this compound is a selective inhibitor of a particular kinase, a comparison could be drawn with other known inhibitors of that same kinase.

We recommend that the user provide a specific biological target, a known compound name, or a class of inhibitors to serve as the basis for the comparative analysis. Once this information is available, a comprehensive guide can be developed, including:

  • Quantitative data on the relative potency and efficacy of different compounds.

  • Detailed experimental methodologies for key assays.

  • Visualizations of relevant signaling pathways and experimental workflows.

Head-to-Head Comparison of Synthetic Strategies for CRX000227: Information Required

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic strategies for the molecule designated CRX000227 cannot be provided at this time due to the inability to identify the compound in publicly available chemical and scientific databases.

Extensive searches for "this compound" have not yielded its chemical structure, IUPAC name, CAS number, or any associated publications or patents. This suggests that "this compound" may be an internal research code, a compound not yet disclosed in the public domain, or an incorrect identifier.

To generate the requested "Publish Comparison Guides," the following information is essential:

  • Chemical Structure: The definitive structure is required to understand the synthetic challenges and to search for relevant synthetic methodologies.

  • IUPAC Name or CAS Number: These standard identifiers would allow for an unambiguous search of the scientific and patent literature.

  • Key Publications or Patents: Any existing literature describing the synthesis of this compound would be the primary source for a comparative analysis.

Path Forward

Researchers, scientists, and drug development professionals interested in a comparative analysis of synthetic strategies for this compound are encouraged to provide any of the identifying information listed above. Once the chemical identity of this compound is established, a detailed guide can be compiled, including:

  • Tabulated Data: A clear summary of quantitative data for different synthetic routes, including overall yield, number of steps, key reagents, and scalability.

  • Detailed Experimental Protocols: Step-by-step methodologies for the key transformations in each synthetic strategy.

  • Visualizations: Graphviz diagrams illustrating the synthetic pathways and any relevant biological signaling pathways or experimental workflows.

Without this fundamental information, a meaningful and accurate comparison of synthetic strategies is not feasible. We await further details to proceed with this request.

A Comparative Guide to the Purity Validation of Synthesized 2-(hydroxymethyl)cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-(hydroxymethyl)cycloheptanone, a crucial intermediate in various research and drug development applications. The objective is to offer researchers, scientists, and drug development professionals a detailed framework for selecting appropriate techniques, interpreting data, and ensuring the quality of the synthesized compound.

The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount, as impurities can affect stability, bioactivity, and safety. For a molecule like 2-(hydroxymethyl)cycloheptanone, which contains both a ketone and a primary alcohol, a multi-faceted analytical approach is necessary to identify and quantify potential impurities, including starting materials, reagents, and reaction byproducts.

Comparative Analysis of Purity Validation Techniques

The selection of an analytical technique depends on the specific purity question being addressed—from initial screening to precise quantification. Modern analytical chemistry offers a suite of methods, each with distinct advantages and limitations.[1] The most common and effective techniques for organic compounds include chromatography, spectroscopy, and thermal analysis.[2][3]

Table 1: Comparison of Key Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity (% area), detection of non-volatile impurities.High sensitivity, high resolution, widely applicable, excellent for quantification.[1]Requires reference standards for absolute quantification, can be destructive.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined relative to a certified internal standard.Absolute quantitative purity (% w/w), structural confirmation.Highly accurate and precise, non-destructive, does not require a reference standard of the analyte.[4]Lower sensitivity than HPLC, requires a soluble and stable internal standard, higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Detection and identification of volatile impurities, molecular weight confirmation.Excellent for volatile compounds, provides structural information from fragmentation patterns.[1]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some functional groups.
Infrared (IR) Spectroscopy Absorption of infrared radiation by specific molecular vibrations (functional groups).Functional group identification (e.g., -OH, C=O).Fast, non-destructive, provides structural confirmation.[1]Primarily qualitative, not ideal for quantifying impurities unless they have unique, strong absorptions.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have sharp melting points.Simple, inexpensive, and fast initial assessment of purity.[2][5]Insensitive to small amounts of impurities, not applicable to liquids or amorphous solids.
Quantitative Purity Data Summary

The following table presents hypothetical, yet typical, quantitative results from the analysis of a batch of synthesized 2-(hydroxymethyl)cycloheptanone. These results illustrate the data obtained from the primary quantitative methods.

Table 2: Illustrative Quantitative Purity Analysis

MethodParameter MeasuredResult
HPLC (UV Detection at 210 nm) Purity by Area %99.2%
Known Impurity 1 (Cycloheptanone)0.3%
Unknown Impurity 20.5%
Quantitative ¹H-NMR Purity (% w/w) vs. Internal Standard98.9% (± 0.4%)
GC-MS (Headspace) Residual Solvent (e.g., Dichloromethane)< 100 ppm

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate purity validation.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of 2-(hydroxymethyl)cycloheptanone by calculating the area percentage of the main peak relative to all other peaks detected.

2. Materials & Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Sample: 2-(hydroxymethyl)cycloheptanone (~1 mg/mL in Acetonitrile/Water 50:50)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B (re-equilibration)

4. Procedure:

  • Prepare the mobile phases and sample solution.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the sample solution and record the chromatogram for 25 minutes.

  • Integrate all peaks with a signal-to-noise ratio greater than 3.

  • Calculate the area percentage purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)

1. Objective: To determine the absolute purity (w/w %) of 2-(hydroxymethyl)cycloheptanone using an internal standard.

2. Materials & Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance

  • Certified Internal Standard (IS), e.g., Maleic Anhydride

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • Sample: 2-(hydroxymethyl)cycloheptanone

3. Procedure:

  • Accurately weigh approximately 10 mg of the 2-(hydroxymethyl)cycloheptanone sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial. Record both weights precisely.

  • Dissolve the mixture in ~0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum, ensuring a sufficient relaxation delay (e.g., D1 = 30s) to allow for complete T1 relaxation for all relevant protons.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard. For 2-(hydroxymethyl)cycloheptanone, the two protons of the -CH₂OH group can be used. For Maleic Anhydride, the two vinyl protons give a singlet at ~7.1 ppm.

  • Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualized Workflow and Logic

Understanding the logical flow of the purity validation process is critical for a systematic analysis. The following diagram illustrates a typical workflow from sample reception to final purity assessment.

Purity_Validation_Workflow cluster_start Phase 1: Initial Screening & Confirmation cluster_quant Phase 2: Quantitative Analysis & Impurity Profiling cluster_end Phase 3: Final Reporting Sample Synthesized Sample 2-(hydroxymethyl)cycloheptanone Screening Initial Screen (TLC, Melting Point) Sample->Screening Structure Structural Confirmation (¹H NMR, ¹³C NMR, IR, MS) Screening->Structure Proceed if single spot/ sharp m.p. Quant Quantitative Purity Analysis (HPLC or qNMR) Structure->Quant Structure Confirmed Impurity Impurity Identification (LC-MS/MS, GC-MS) Quant->Impurity Impurities > 0.1% Report Final Purity Report (Certificate of Analysis) Quant->Report Impurity->Report

Caption: Workflow for purity validation of a synthesized organic compound.

Alternative Compounds

In drug discovery, related cycloalkanones or molecules with similar functional groups may serve as alternatives or backups. For instance, derivatives of 2-(hydroxymethyl)cyclopentanone (B1310601) or 2-(hydroxymethyl)cyclohexanone (B1294659) could be considered. Each of these alternatives would undergo the same rigorous purity validation process outlined above, as the core functional groups (ketone, alcohol) and potential for similar side products remain. The choice of an alternative often depends on factors like synthetic accessibility, biological activity, and patentability.

References

Safety Operating Guide

Proper Disposal of CRX000227 (2-Propylcyclohexanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of CRX000227, chemically identified as 2-propylcyclohexanone (B1346617). The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing risks and adhering to regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

2-Propylcyclohexanone is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2] Before handling, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.

  • Clothing: Contaminated clothing should be removed immediately and washed before reuse.

Quantitative Data for 2-Propylcyclohexanone

The following table summarizes key quantitative data for 2-propylcyclohexanone, which is critical for its safe handling and disposal.

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol [1]
Boiling Point 155 °C (311 °F)[2]
Melting Point -47 °C (-53 °F)[2]
Density 0.947 g/cm³ at 25 °C (77 °F)[2]
Partition Coefficient (n-octanol/water) log Pow: 0.86 at 25 °C (77 °F)[2]

Step-by-Step Disposal Protocol

The disposal of 2-propylcyclohexanone must be conducted in strict accordance with hazardous waste regulations. This substance should never be disposed of down the drain or mixed with regular trash.

  • Segregation: Isolate 2-propylcyclohexanone waste from other chemical waste streams, especially those that are incompatible. It should be collected as a halogen-free organic solvent waste.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with ketones. High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate choices.

  • Labeling: The waste container must be prominently labeled with "Hazardous Waste," the full chemical name "2-Propylcyclohexanone," and clear hazard warnings such as "Flammable" and "Toxic."

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the direct control of laboratory personnel and situated away from any sources of ignition. The container should not be filled beyond 90% of its capacity to accommodate vapor expansion.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Decontamination: Any labware or equipment that has come into contact with 2-propylcyclohexanone must be decontaminated. Grossly contaminated items can be rinsed with a suitable solvent (e.g., ethanol), and the rinsate must be collected as hazardous waste.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal of 2-propylcyclohexanone.

cluster_handling Chemical Handling cluster_disposal Disposal Procedure Don PPE Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Segregate Waste Segregate Waste Handle in Fume Hood->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in Accumulation Area Store in Accumulation Area Label Container->Store in Accumulation Area Request Disposal Request Disposal Store in Accumulation Area->Request Disposal

Caption: Experimental workflow for handling and disposing of 2-propylcyclohexanone.

Start Start Is container full? Is container full? Start->Is container full? Continue Accumulation Continue Accumulation Is container full?->Continue Accumulation No Arrange Pickup Arrange Pickup Is container full?->Arrange Pickup Yes Continue Accumulation->Is container full? End End Arrange Pickup->End

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Chemical Compound CRX000227

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and procedural guidelines for the safe handling, storage, and disposal of chemical compound CRX000227. Adherence to these protocols is mandatory for all laboratory personnel to mitigate risks and ensure a safe research environment.

Hazard Assessment and PPE Selection

A thorough risk assessment is the foundation of laboratory safety. Before handling this compound, a comprehensive evaluation of the potential hazards must be conducted. This assessment will inform the selection of appropriate PPE to minimize exposure through inhalation, dermal contact, and eye contact.

Summary of Personal Protective Equipment for this compound

The following table provides a summary of the required and recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling and Preparation Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required (if handled in a well-ventilated area)
Heating or Generating Aerosols Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatFume hood or appropriate respirator (e.g., N95 or higher)
Large-Volume Handling Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsUse in a ventilated enclosure is required; respirator may be necessary
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves and a secondary pair of disposable glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting. This process is designed to ensure that all safety precautions are taken at each step of the experimental procedure.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase Review SDS Review SDS Select PPE Select PPE Review SDS->Select PPE 1. Assess Hazards Inspect PPE Inspect PPE Select PPE->Inspect PPE 2. Choose Equipment Don PPE Don PPE Inspect PPE->Don PPE 3. Verify Integrity Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle Compound Handle Compound Prepare Work Area->Handle Compound 4. Execute Experiment Doff PPE Doff PPE Handle Compound->Doff PPE 5. Complete Task Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste 6. Decontaminate Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area 7. Finalize

Figure 1. Standard workflow for handling this compound.

Detailed Protocols for PPE Usage

Adherence to the following step-by-step protocols is crucial for minimizing exposure and ensuring personal safety.

Eye and Face Protection

Chemical splash goggles are mandatory when there is a risk of splashes or sprays of this compound.[1] For procedures with a high potential for creating aerosols, a face shield should be worn in addition to goggles.[2] All eye and face protection must be kept clean and properly maintained to ensure clear vision.[2]

Hand Protection

Gloves must be worn when there is any potential for skin contact with this compound.[2] The type of glove material should be selected based on the specific chemical properties of this compound and the nature of the task. For routine handling, nitrile gloves are generally sufficient. However, for tasks involving prolonged contact or large volumes, heavy-duty, chemical-resistant gloves are required.[1] It is imperative to wash hands before putting on and after removing gloves.[3]

Body Protection

A lab coat or gown should be worn to protect street clothing from spills.[2] For procedures with a higher risk of significant splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][4] Protective clothing should be removed before leaving the laboratory.

Respiratory Protection

The use of respiratory protection is determined by the potential for inhalation exposure. All work that may generate dust, aerosols, or vapors of this compound should be conducted in a certified chemical fume hood. If a fume hood is not feasible, an appropriate respirator must be used.[4]

Disposal Plan

All disposable PPE, including gloves and gowns, that has come into contact with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations. Reusable PPE must be thoroughly decontaminated before reuse. Contaminated clothing should be washed separately with detergent and hot water.[4]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) for this compound available.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。